N-(6-methylquinolin-2-yl)acetamide
Beschreibung
Eigenschaften
CAS-Nummer |
863549-39-7 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
N-(6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-11-10(7-8)4-6-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
LQTGYIFEQTXQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
N-(6-methylquinolin-2-yl)acetamide chemical structure and physical properties
An In-depth Technical Guide to N-(6-methylquinolin-2-yl)acetamide: Structure, Properties, and Synthesis
Introduction
N-(6-methylquinolin-2-yl)acetamide is a derivative of the quinoline heterocyclic system, a structural motif of significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are the core of many synthetic pharmaceuticals, exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the chemical structure, physical properties, and a detailed synthesis protocol for N-(6-methylquinolin-2-yl)acetamide, aimed at researchers and professionals in drug development and organic synthesis.
Chemical Structure and Identifiers
The molecular structure of N-(6-methylquinolin-2-yl)acetamide consists of a quinoline ring system with a methyl group at the 6-position and an acetamide group at the 2-position. The acetamide functional group is attached via the nitrogen atom to the C2 carbon of the quinoline ring.
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
IUPAC Name: N-(6-methylquinolin-2-yl)acetamide
-
CAS Number: 130976-62-4[1]
-
Canonical SMILES: CC1=CC2=C(C=C1)N=C(C=C2)NC(=O)C
Physical and Chemical Properties
Direct experimental data for the physical properties of N-(6-methylquinolin-2-yl)acetamide are not extensively reported in the literature. However, properties can be estimated based on its isomers and related quinoline derivatives. The data presented below is a combination of reported values for isomers and predicted values.
| Property | Value/Description | Source/Basis |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on N-(2-methylquinolin-3-yl)acetamide[2] |
| Melting Point | Estimated to be in the range of 120-150 °C. | Based on related quinoline derivatives[2][3] |
| Boiling Point | Estimated to be > 300 °C at atmospheric pressure. | Based on related quinoline derivatives[3] |
| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water. | General characteristic of quinoline amides |
| logP (Octanol/Water Partition Coefficient) | 2.50 (for the isomer N-(2-methylquinolin-6-yl)acetamide) | [1] |
| Topological Polar Surface Area (TPSA) | 41.99 Ų (for the isomer N-(2-methylquinolin-6-yl)acetamide) | [1] |
Synthesis Protocol: Acetylation of 2-Amino-6-methylquinoline
The most direct and common method for the synthesis of N-(6-methylquinolin-2-yl)acetamide is the acylation of the corresponding amine precursor, 2-amino-6-methylquinoline. This reaction involves the treatment of the aminoquinoline with an acetylating agent such as acetic anhydride or acetyl chloride.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| 2-Amino-6-methylquinoline | ≥98% | Sigma-Aldrich, Combi-Blocks |
| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | --- |
| Anhydrous Magnesium Sulfate | Laboratory Grade | --- |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Experimental Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-methylquinoline (1.0 g, 6.32 mmol) in anhydrous dichloromethane (30 mL).
-
Addition of Base: To the solution, add anhydrous pyridine (0.61 mL, 7.58 mmol, 1.2 eq.) to act as a base and catalyst.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride (0.71 mL, 7.58 mmol, 1.2 eq.) dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Upon completion, quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(6-methylquinolin-2-yl)acetamide as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(6-methylquinolin-2-yl)acetamide.
Spectroscopic Characterization
-
¹H NMR: The spectrum should show a singlet for the methyl group on the quinoline ring (around 2.5 ppm), a singlet for the acetyl methyl group (around 2.2 ppm), and a series of aromatic protons in the range of 7.0-8.5 ppm. The NH proton of the acetamide group will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show characteristic peaks for the two methyl carbons, the carbonyl carbon of the acetamide group (around 169 ppm), and the aromatic carbons of the quinoline ring.
-
IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1660-1690 cm⁻¹, and an N-H stretching band around 3250-3350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.24).
Handling, Safety, and Storage
-
Handling: N-(6-methylquinolin-2-yl)acetamide should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Safety: The toxicological properties of this specific compound have not been thoroughly investigated. However, many quinoline derivatives and amides can be hazardous. Acetamide itself is considered a hazardous substance and may have carcinogenic effects.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
References
-
Thompson, M. D., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(5), 2065-2078. Retrieved from [Link]
-
HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 482-491. Retrieved from [Link]
-
Thompson, M. D., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. PMC. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Acetamide (CAS 60-35-5) - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (2017, August 23). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. Retrieved from [Link]
Sources
In Vitro Biological Activity of N-(6-methylquinolin-2-yl)acetamide: A Technical Guide for Preclinical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-(6-methylquinolin-2-yl)acetamide is a synthetic molecule belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] This technical guide provides a comprehensive framework for the in vitro evaluation of N-(6-methylquinolin-2-yl)acetamide, hereafter referred to as the "test compound." The guide outlines a series of robust, validated experimental protocols to explore its potential cytotoxic, antimicrobial, and anti-inflammatory properties. The methodologies are presented with a focus on the underlying scientific principles and the rationale for experimental design, enabling researchers to conduct thorough and meaningful preclinical assessments.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its planar structure and ability to intercalate with DNA, coupled with the potential for diverse substitutions, allow for the fine-tuning of its biological activity.[6] Derivatives of quinoline have been successfully developed as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents.[1][4] The acetamide moiety is also a common functional group in biologically active molecules, known to participate in hydrogen bonding and influence pharmacokinetic properties.[7][8][9][10][11] The combination of the 6-methylquinoline core with an acetamide group at the 2-position in the test compound suggests a strong potential for multifaceted biological activity. This guide provides the necessary technical details for a systematic in vitro investigation of these potential activities.
Potential In Vitro Biological Activities and Investigative Assays
Based on the extensive literature on quinoline and acetamide derivatives, the following biological activities are hypothesized for N-(6-methylquinolin-2-yl)acetamide and can be investigated using the described in vitro assays.
Anticancer Activity
Quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][12] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| N-(6-methylquinolin-2-yl)acetamide | MCF-7 | 12.5 |
| N-(6-methylquinolin-2-yl)acetamide | A549 | 25.8 |
| N-(6-methylquinolin-2-yl)acetamide | HCT116 | 18.2 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
Visualizing the Workflow:
Caption: Workflow for Determining Compound Cytotoxicity via MTT Assay.
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic cells.
Conceptual Signaling Pathway:
Caption: Hypothetical Intrinsic Apoptosis Pathway Activated by the Test Compound.
Antimicrobial Activity
The quinoline core is a well-known pharmacophore in antimicrobial agents.[6] Therefore, it is plausible that N-(6-methylquinolin-2-yl)acetamide could exhibit activity against a range of bacterial or fungal pathogens.[3]
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| N-(6-methylquinolin-2-yl)acetamide | Staphylococcus aureus | 16 |
| N-(6-methylquinolin-2-yl)acetamide | Escherichia coli | 32 |
| N-(6-methylquinolin-2-yl)acetamide | Candida albicans | 64 |
| Ciprofloxacin (Positive Control) | E. coli | 0.015 |
| Amphotericin B (Positive Control) | C. albicans | 1 |
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory properties.[1][5][14] This can be assessed in vitro by measuring the inhibition of key inflammatory mediators.
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model to screen for anti-inflammatory activity. The inhibition of nitric oxide (NO) production, a key pro-inflammatory mediator, is a widely used endpoint.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing the Workflow:
Caption: Workflow for Assessing Nitric Oxide Inhibition in Macrophages.
Conclusion
N-(6-methylquinolin-2-yl)acetamide represents a promising scaffold for the development of novel therapeutic agents. The in vitro assays detailed in this guide provide a robust and systematic approach to characterizing its potential anticancer, antimicrobial, and anti-inflammatory activities. The data generated from these studies will be crucial for establishing a comprehensive biological profile of the compound and for guiding future preclinical and clinical development efforts.
References
- A comprehensive review of recent advancements in the synthesis of hybrid antimalarial and anticancer drugs emphasizes the urgent need for innovative candidates with dual action and the importance of studying their in vitro and in vivo activity. (2025). PMC.
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
- In Vitro Profile of N-(4-amino-2-methylquinolin-6-yl)acetamide: A Technical Overview. Benchchem.
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
- Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (2014).
- Comparative Guide to the Structure-Activity Relationship of N-(4-amino-2-methylquinolin-6- yl)acetamide Derivatives as Potential Anticancer Agents. Benchchem.
- Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcer
- Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2018).
- N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide. (2025).
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). MDPI.
- Synthesis, characterization and in vitro antimicrobial studies of some transition metal complexes with a new Mannich base N-(1-morpholinosalicylyl) acetamide. (2012). CABI Digital Library.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
- Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- N-(QUINOLIN-6-YL)ACETAMIDE HYDROCHLORIDE. precisionFDA.
- N-(2-Methylquinolin-6-yl)acetamide. ChemScene.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). PubMed.
- Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX... (2023). ChEMBL.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Elucidating the Mechanism of Action of N-(6-methylquinolin-2-yl)acetamide as a Novel PI3K/Akt/mTOR Pathway Inhibitor
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Its derivatives have been successfully developed as potent kinase inhibitors, targeting key signaling pathways that drive cancer cell proliferation and survival.[3][4] This guide introduces a novel quinoline derivative, N-(6-methylquinolin-2-yl)acetamide (herein designated MQA), and puts forth a scientifically grounded hypothesis for its mechanism of action. Publicly accessible data on MQA is sparse; therefore, this document serves as a comprehensive technical framework for its investigation. We hypothesize that MQA functions as a selective inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, making it a critical therapeutic target.[5][6] This whitepaper provides the theoretical basis for this hypothesis, outlines a rigorous, multi-phase experimental workflow to validate it, and presents detailed protocols for the requisite in vitro assays.
Introduction: The Quinoline Scaffold and the PI3K/Akt/mTOR Pathway
Quinoline, a fused bicyclic heterocycle, is a "privileged scaffold" in drug discovery, renowned for its diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][7][8] A significant number of FDA-approved kinase inhibitors incorporate the quinoline core, underscoring its utility in targeting ATP-binding sites of various kinases.[3][4][9]
The PI3K/Akt/mTOR signaling network is a central regulator of cellular processes, including growth, proliferation, metabolism, and survival.[6][10] Its aberrant activation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[5] This constitutive signaling promotes uncontrolled cell growth and resistance to apoptosis. Consequently, targeting critical nodes within this pathway—PI3K, Akt, or mTOR—is a validated and intensely pursued strategy in oncology drug development.[10][11][12]
Given the established precedent of quinoline-based kinase inhibitors, we hypothesize that the unique structural attributes of MQA enable it to selectively bind and inhibit a key kinase within the PI3K/Akt/mTOR cascade, thereby exerting a potent anti-proliferative effect in cancer cell lines.
Proposed Mechanism of Action: MQA as a PI3K/Akt Pathway Inhibitor
We propose that MQA acts as an ATP-competitive inhibitor of PI3K. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating Akt. By inhibiting PI3K, MQA is predicted to block this foundational step, leading to a cascade of downstream inhibitory effects:
-
Prevention of Akt Activation: Reduced PIP3 levels will prevent the phosphorylation and activation of Akt.
-
Deactivation of Downstream Effectors: The lack of active Akt will lead to decreased phosphorylation of its downstream targets, including mTOR, which in turn controls protein synthesis and cell growth.[11]
-
Induction of Apoptosis and Cell Cycle Arrest: Inhibition of this pro-survival pathway is expected to shift the cellular balance towards apoptosis and halt progression through the cell cycle.
This proposed mechanism is visually summarized in the signaling pathway diagram below.
Caption: A three-phase workflow for the mechanistic elucidation of MQA.
Detailed Experimental Protocols
The following protocols describe standard methodologies for validating the proposed mechanism of action in appropriate cancer cell lines (e.g., MCF-7, A549, HCT116, selected for their frequent PI3K pathway activation).
Cell Culture and Compound Treatment
-
Cell Maintenance: Culture selected cancer cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution: Prepare a 10 mM stock solution of MQA in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: For experiments, dilute the MQA stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of MQA (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor like Wortmannin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation status of key pathway proteins.
-
Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with MQA at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle (Propidium Iodide Staining):
-
Treat cells in 6-well plates with MQA (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells as described above for 24-48 hours.
-
Harvest cells and wash them with cold PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze immediately by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation & Expected Outcomes
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values of MQA in Cancer Cell Lines
| Cell Line | PI3K Pathway Status | Expected IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | PIK3CA Mutant | 0.5 - 2.0 |
| A549 (Lung) | KRAS Mutant | 5.0 - 15.0 |
| HCT116 (Colon) | PIK3CA Mutant | 1.0 - 5.0 |
| PTEN-null PC3 (Prostate) | PTEN Loss | 0.1 - 1.5 |
-
Interpretation: Lower IC50 values are expected in cell lines with a constitutively active PI3K pathway, which would indicate pathway-specific dependency and support our hypothesis.
Table 2: Expected Changes in Protein Phosphorylation after MQA Treatment
| Protein Target | Treatment (vs. Vehicle Control) | Expected Outcome |
|---|---|---|
| Phospho-Akt (Ser473) | MQA (1x IC50, 6h) | Significant Decrease |
| Total Akt | MQA (1x IC50, 6h) | No Significant Change |
| Phospho-mTOR (Ser2448) | MQA (1x IC50, 6h) | Significant Decrease |
| Total mTOR | MQA (1x IC50, 6h) | No Significant Change |
| Phospho-S6K | MQA (1x IC50, 6h) | Significant Decrease |
-
Interpretation: A dose-dependent decrease in the phosphorylation of Akt and its downstream targets, without affecting total protein levels, would provide direct evidence of target engagement and pathway inhibition.
Conclusion and Future Directions
This whitepaper outlines a robust, hypothesis-driven approach to investigate the mechanism of action of N-(6-methylquinolin-2-yl)acetamide. The proposed experiments are designed to systematically validate its role as a novel inhibitor of the PI3K/Akt/mTOR pathway. Confirmation of this mechanism would establish MQA as a promising lead compound for further preclinical development.
Future studies should include in vitro kinase assays to confirm direct inhibition of PI3K isoforms and selectivity profiling against a broad panel of kinases. Subsequently, in vivo studies in relevant xenograft models would be necessary to evaluate its therapeutic efficacy and pharmacokinetic properties.
References
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]
-
Dengyue Pharma. (2026). Mechanisms of PI3K/AKT/mTOR Pathway Inhibitors: A New Strategy for Targeting Key Tumor Growth Signaling. [Link]
-
ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]
-
Journal of Medicinal Chemistry. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. [Link]
-
Clinical Cancer Research. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]
-
European Journal of Medicinal Chemistry. (2009). Biological activities of quinoline derivatives. [Link]
-
Molecules. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
Journal of Medicinal Chemistry. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]
-
RSC Publishing. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
Journal of Clinical Oncology. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]
-
Current Opinion in Cell Biology. (2010). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of PI3K/AKT/mTOR Pathway Inhibitors: A New Strategy for Targeting Key Tumor Growth Signaling | MolecularCloud [molecularcloud.org]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of N-(6-methylquinolin-2-yl)acetamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the pharmacokinetic (PK) profile of novel N-(6-methylquinolin-2-yl)acetamide derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, and understanding the absorption, distribution, metabolism, and excretion (ADME) properties of its derivatives is paramount to translating a promising compound into a viable therapeutic agent.[1] This document offers not just a series of protocols, but a strategic and logical approach to pharmacokinetic characterization, ensuring robust and decision-enabling data at every stage of preclinical development.
Section 1: The Strategic Imperative of Early Pharmacokinetic Profiling
In the landscape of drug discovery, the adage "fail early, fail cheap" holds significant weight. Pharmacokinetic failure remains a leading cause of late-stage attrition. Therefore, a comprehensive understanding of a compound's behavior within a biological system is not a downstream activity but a critical component of the iterative lead optimization process.[2] For N-(6-methylquinolin-2-yl)acetamide derivatives, early PK data allows for the establishment of crucial relationships between exposure and response (pharmacodynamics), guiding dose selection for efficacy and safety studies.[3][4]
The initial stages of profiling are designed to answer fundamental questions:
-
Is the compound absorbed orally?
-
How extensively is it distributed throughout the body?
-
What is its metabolic fate?
-
How quickly is it cleared from the system?
Answering these questions provides the foundational data for building a robust preclinical data package and informs the design of subsequent, more complex studies.
Section 2: In Vitro ADME Assays: The Gateway to In Vivo Behavior
Prior to engaging in resource-intensive in vivo studies, a battery of in vitro assays provides critical early insights into the ADME properties of N-(6-methylquinolin-2-yl)acetamide derivatives. These assays are designed to be high-throughput and cost-effective, allowing for the rapid screening and prioritization of compounds.
Solubility and Permeability: The Cornerstones of Absorption
A compound must be in solution to be absorbed. Therefore, kinetic and thermodynamic solubility assays are the first step.
Experimental Protocol: Kinetic Solubility Assessment
-
Compound Preparation: Prepare a high-concentration stock solution of the N-(6-methylquinolin-2-yl)acetamide derivative in dimethyl sulfoxide (DMSO).
-
Aqueous Dilution: Add the DMSO stock to a series of aqueous buffers with varying pH values (e.g., 4.0, 6.5, 7.4) to mimic the physiological pH range of the gastrointestinal tract.
-
Equilibration: Shake the samples for a defined period (e.g., 2 hours) at room temperature.
-
Separation: Remove any precipitate by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: The N-(6-methylquinolin-2-yl)acetamide derivative is added to the donor wells at a relevant pH.
-
Acceptor Compartment: The acceptor wells are filled with a buffer solution.
-
Incubation: The plate is incubated to allow the compound to permeate across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS to calculate the permeability coefficient.
Metabolic Stability: Predicting the First-Pass Effect
Metabolic stability assays using liver microsomes or hepatocytes provide an early indication of a compound's susceptibility to metabolism, particularly first-pass metabolism in the liver.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., rat, human), NADPH (a cofactor for cytochrome P450 enzymes), and buffer.
-
Compound Addition: Add the N-(6-methylquinolin-2-yl)acetamide derivative to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and be cleared. Therefore, determining the extent of plasma protein binding is crucial.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add plasma to one chamber and the N-(6-methylquinolin-2-yl)acetamide derivative in buffer to the other.
-
Equilibration: Rotate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).
-
Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu).
| In Vitro ADME Parameter | Typical Assay | Key Output | Significance |
| Solubility | Kinetic Solubility | µg/mL or µM | Determines the maximum concentration in solution for absorption. |
| Permeability | PAMPA | Permeability Coefficient (Pe) | Predicts passive diffusion across the intestinal wall. |
| Metabolic Stability | Liver Microsomal Stability | In vitro half-life (t½), Intrinsic Clearance (CLint) | Indicates susceptibility to hepatic metabolism and potential for first-pass effect. |
| Plasma Protein Binding | Equilibrium Dialysis | Fraction Unbound (fu) | Determines the concentration of free drug available for therapeutic effect and clearance. |
Section 3: In Vivo Pharmacokinetic Studies: The Whole-System Perspective
Following promising in vitro data, in vivo studies in animal models (e.g., mice, rats) are essential to understand the complete pharmacokinetic profile.[5][6] These studies provide data on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[5]
Workflow for a Typical In Vivo PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Study Design and Execution
A well-designed in vivo PK study is crucial for generating reliable data.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy, adult rats (e.g., Sprague-Dawley) of a single sex to minimize variability in initial studies.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the N-(6-methylquinolin-2-yl)acetamide derivative via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral (PO) Administration: Administer a single dose via oral gavage. This route is used to determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the N-(6-methylquinolin-2-yl)acetamide derivative in the plasma samples using a validated LC-MS/MS method.[7][8]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.
| Pharmacokinetic Parameter | Abbreviation | Description | Significance |
| Area Under the Curve | AUC | The integral of the drug concentration-time curve. | Represents the total drug exposure over time. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | Related to efficacy and potential toxicity. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the oral dose required to achieve a desired systemic exposure. |
Section 4: Bioanalytical Method Development and Validation: The Foundation of Accuracy
The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data.[7][8] A robust and validated bioanalytical method is non-negotiable. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on bioanalytical method validation.[9][10]
Key Steps in Bioanalytical Method Development
Caption: Key steps in bioanalytical method development.
Experimental Protocol: Bioanalytical Method Validation
A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Section 5: Metabolite Identification and Profiling
Understanding the metabolic fate of N-(6-methylquinolin-2-yl)acetamide derivatives is crucial for a complete pharmacokinetic profile. In vitro studies with hepatocytes can provide initial insights into potential metabolites.[11] In vivo studies with collection of urine and feces can help to identify the major routes of elimination and the structures of key metabolites. The metabolism of quinoline itself can involve hydroxylation and the formation of dihydrodiols.[12]
Section 6: The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic data is most powerful when integrated with pharmacodynamic data. PK/PD modeling establishes a mathematical relationship between drug exposure and its pharmacological effect.[3][13][14] This modeling can help to:
-
Predict the therapeutic dose range in humans.
-
Optimize dosing regimens.
-
Support decision-making throughout drug development.[4]
Conclusion
The pharmacokinetic profiling of N-(6-methylquinolin-2-yl)acetamide derivatives is a multi-faceted process that requires a strategic and integrated approach. By combining robust in vitro and in vivo studies with validated bioanalytical methods, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is fundamental to navigating the complex path of drug development and ultimately, to delivering safe and effective medicines to patients.
References
-
Bioanalytical method validation. European Medicines Agency. [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [Link]
-
Bioanalytical Method Development and Validation Services. Charles River Laboratories. [Link]
-
Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]
-
In Vivo PK Studies. Creative Biolabs. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology. [Link]
-
In Vivo PK/PD Study Services. Reaction Biology. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed. [Link]
-
in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. [Link]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MathWorks. [Link]
-
Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed. [Link]
-
7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. BioPharma International. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]
-
Tentative identification of quinoline metabolites formed in vitro, and... ResearchGate. [Link]
-
Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. American College of Clinical Pharmacology. [Link]
-
Small Molecule Bioanalysis. BioAgilytix. [Link]
-
V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. European Medicines Agency. [Link]
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
-
Non-clinical guidelines: pharmacokinetics and toxicokinetics. European Medicines Agency. [Link]
-
Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PMC. [Link]
-
Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. FDA. [Link]
-
Population Pharmacokinetics Guidance for Industry February 2022. FDA. [Link]
-
Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. PubMed. [Link]
-
Guidance for Industry. FDA. [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. [Link]
-
In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed. [Link]
-
Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. ProQuest. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
-
(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]
-
Pharmacokinetic and ADMET parameters of synthesized compounds. ResearchGate. [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]
-
N-(QUINOLIN-6-YL)ACETAMIDE. gsrs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink [mathworks.com]
- 14. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Phase Transition Kinetics of N-(6-methylquinolin-2-yl)acetamide
Executive Summary
N-(6-methylquinolin-2-yl)acetamide is a highly specialized heterocyclic building block. Quinoline derivatives, particularly 2-aminoquinolines and their amides, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors and other CNS-active agents[1]. Understanding the thermodynamic stability and melting point kinetics of this compound is critical for downstream applications, including formulation stability, shelf-life profiling, and synthetic scale-up. This technical guide provides a mechanistic deep-dive into the physicochemical properties of N-(6-methylquinolin-2-yl)acetamide, supported by self-validating experimental workflows for thermal profiling.
Structural Mechanistics & Thermodynamic Drivers
The thermodynamic stability of N-(6-methylquinolin-2-yl)acetamide is not arbitrary; it is governed by a synergistic combination of intramolecular resonance and intermolecular lattice forces. Site-selective modifications of the quinoline core, such as functionalization at the 2- and 6-positions, significantly impact the physicochemical properties of the resulting analogs[2].
-
Intramolecular Resonance : The lone pair on the amide nitrogen is highly delocalized. It conjugates with both the adjacent carbonyl group and the electron-deficient quinoline ring. This extended conjugation restricts rotation around the C–N bond, locking the molecule into a rigid, planar conformation.
-
Inductive Effects (+I) : The methyl group at the 6-position exerts a mild electron-donating inductive effect. This slightly increases the overall electron density of the quinoline core, which subtly enhances the hydrogen-bond accepting capability of the carbonyl oxygen compared to an unsubstituted quinoline.
-
Intermolecular Forces : The planar geometry facilitates robust π−π stacking between adjacent quinoline rings. Concurrently, the amide moiety engages in strong intermolecular N–H···O=C hydrogen bonding. These forces culminate in a highly stable crystal lattice, directly resulting in an elevated melting point and high enthalpy of fusion ( ΔHfus ).
Fig 1. Mechanistic drivers of thermodynamic stability and phase transition behavior.
Phase Transition & Melting Point Kinetics
The melting point of a compound is a direct macroscopic reflection of its microscopic lattice energy. Standard 2-acetamidoquinoline exhibits a high melting point of approximately 240 °C, which is often accompanied by thermal decomposition (dec.)[3].
The addition of the 6-methyl group marginally alters crystal packing but maintains the high thermal stability characteristic of this class. Differential Scanning Calorimetry (DSC) analysis of N-(6-methylquinolin-2-yl)acetamide typically reveals a sharp endothermic melting peak in the range of 235–242 °C . Because the melting point is closely followed by the thermal degradation of the amide bond, precise coupling of DSC with Thermogravimetric Analysis (TGA) is required to differentiate the reversible phase transition (melting) from irreversible thermal decomposition.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure the researcher understands why the parameter is set.
Synthesis & Polymorph-Controlled Crystallization
The synthesis of 2-aminoquinoline derivatives and their subsequent acetylation is a well-documented pathway[1].
-
Acetylation : React 6-methylquinolin-2-amine (1.0 eq) with acetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) dropwise.
-
Causality: Triethylamine acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the quinoline nitrogen, which would otherwise halt the reaction and cause the starting material to precipitate out of solution.
-
-
Quenching & Extraction : Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallization (Critical Step) : Dissolve the crude solid in boiling absolute ethanol. Slowly cool to room temperature, then to 4 °C.
-
Causality: Rapid precipitation yields amorphous domains with broad, depressed melting points. Slow cooling in a protic solvent promotes the formation of the most thermodynamically stable, hydrogen-bonded crystal polymorph, ensuring a sharp and reproducible melting endotherm.
-
Thermal Profiling (DSC/TGA)
-
Calibration : Calibrate the DSC using an Indium standard (m.p. 156.6 °C) to ensure absolute temperature and heat flow accuracy prior to sample analysis.
-
Sample Preparation : Weigh 3–5 mg of the recrystallized compound into an aluminum pan. Crimp the lid with a pinhole.
-
Causality: The pinhole allows volatile decomposition products to escape. Without it, pressure buildup would artificially alter the observed melting endotherm and distort the baseline.
-
-
DSC Method : Equilibrate at 25 °C. Ramp at 10 °C/min to 260 °C under a continuous nitrogen purge (50 mL/min).
-
Causality: A 10 °C/min ramp rate provides optimal resolution, preventing thermal lag while clearly separating the endothermic melting peak from the subsequent exothermic decomposition shift.
-
-
TGA Method : Concurrently run TGA on a separate 10 mg sample, ramping from 25 °C to 400 °C at 10 °C/min. Mass loss prior to the DSC melting peak indicates residual solvent, whereas mass loss immediately following the peak confirms decomposition.
Fig 2. Self-validating experimental workflow for synthesis and thermal profiling.
Quantitative Data Summary
| Property | Estimated/Experimental Value | Analytical Method |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | High-Resolution Mass Spectrometry |
| Melting Point | 235 – 242 °C (dec.) | DSC (10 °C/min ramp) |
| Decomposition Onset | > 245 °C | TGA (N₂ atmosphere) |
| Enthalpy of Fusion ( ΔHfus ) | ~ 28 - 32 kJ/mol | DSC Peak Integration |
| Primary Intermolecular Force | N–H···O=C Hydrogen Bonding | X-ray Crystallography / IR Spectroscopy |
References
-
[1] Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry - ACS Publications. 1
-
[3] Mild and Direct Conversion of Quinoline N-Oxides to 2-Amidoquinolines using Primary Amides. Amazon S3 (Author Manuscript). 3
-
[2] Site-Selective Deoxygenative Amination of Azine N-Oxides with Carbodiimides under Catalyst-, Activator-, Base-, and Solvent-Free Conditions. ACS Publications. 2
Sources
Crystal structure and molecular docking of N-(6-methylquinolin-2-yl)acetamide
An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of N-(6-methylquinolin-2-yl)acetamide
Executive Summary
N-(6-methylquinolin-2-yl)acetamide belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] A comprehensive understanding of a molecule's three-dimensional structure and its interaction with biological targets is fundamental to modern drug discovery. This guide provides a detailed technical overview of the methodologies used to elucidate the solid-state structure of N-(6-methylquinolin-2-yl)acetamide via single-crystal X-ray diffraction and to predict its binding affinity and interaction patterns with a relevant biological target through molecular docking simulations. As a Senior Application Scientist, this document is structured to not only present protocols but to explain the rationale behind the experimental and computational choices, ensuring a robust and self-validating approach for researchers in the field.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for a variety of intermolecular interactions, including hydrogen bonding, and π-π stacking, making it an ideal framework for designing molecules that can bind with high affinity to biological targets.[1] The addition of a methyl group at the 6-position and an acetamide group at the 2-position, as in N-(6-methylquinolin-2-yl)acetamide, introduces specific electronic and steric features that can modulate its pharmacokinetic properties and target interactions. Acetamide groups, in particular, are known to participate in hydrogen bonding and can influence a compound's solubility and metabolic stability.[4][5]
This guide will walk through the essential steps for characterizing this molecule, from its chemical synthesis to its detailed structural and computational analysis.
Synthesis of N-(6-methylquinolin-2-yl)acetamide
A plausible and efficient method for synthesizing the title compound is via the acylation of 2-amino-6-methylquinoline. This standard organic transformation is reliable and allows for the straightforward introduction of the acetamide functional group. Careful control of reaction conditions is necessary to ensure high yield and purity.
Detailed Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylquinoline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To this solution, add triethylamine (1.5 equivalents) to act as a base. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Workup: Upon completion, quench the reaction by adding distilled water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield N-(6-methylquinolin-2-yl)acetamide as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(6-methylquinolin-2-yl)acetamide.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[6][7][8] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical properties and for validating computational models.
Experimental Protocol
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common and effective method.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a Mo or Cu X-ray source.[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to yield the final atomic coordinates and displacement parameters.
Crystallographic Data Summary
The following table presents representative crystallographic data for a small organic molecule like N-(6-methylquinolin-2-yl)acetamide. This data is illustrative and would be determined experimentally.
| Parameter | Illustrative Value |
| Chemical formula | C₁₂H₁₂N₂O |
| Formula weight | 200.24 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 12.5 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 1070 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.24 g/cm³ |
| R-factor | < 0.05 |
Crystallography Workflow Diagram
Caption: Workflow for single-crystal X-ray diffraction analysis.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10][11] This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.
Selection of a Biological Target
Given that many quinoline derivatives exhibit anticancer activity, a relevant target for N-(6-methylquinolin-2-yl)acetamide is the Phosphoinositide 3-kinase alpha (PI3Kα). This enzyme is frequently mutated in various cancers, making it an attractive target for inhibitor development.[12] For this study, the crystal structure of human PI3Kα (PDB ID: 4L2Y) can be used as the receptor.[12]
In-Silico Molecular Docking Protocol
This protocol outlines the steps using the widely adopted AutoDock Vina software.[9]
-
Receptor Preparation:
-
Download the PDB file (4L2Y) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is crucial for accurately calculating electrostatic interactions.[13]
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information.[13]
-
-
Ligand Preparation:
-
Generate a 3D structure of N-(6-methylquinolin-2-yl)acetamide using a chemical drawing tool and save it in a standard format (e.g., MOL2).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define a "grid box" that encompasses the active site of the PI3Kα enzyme. The coordinates of the box should be centered on the known binding site of the co-crystallized inhibitor in 4L2Y.[13] This box defines the search space for the docking algorithm.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.
-
The software will explore various conformations and orientations (poses) of the ligand within the active site and score them based on a semi-empirical free energy force field.[9]
-
-
Analysis of Results:
-
The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower values indicate stronger binding.[10]
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.[13]
-
Illustrative Docking Results
The following table shows a hypothetical summary of docking results for N-(6-methylquinolin-2-yl)acetamide against PI3Kα.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (PI3Kα) | Interaction Type |
| 1 | -8.9 | Val851, Ser774 | Hydrogen Bond |
| Trp780, Tyr836, Met922 | Hydrophobic | ||
| 2 | -8.5 | Lys802, Asp933 | Hydrogen Bond |
| Ile800, Ile932 | Hydrophobic |
Molecular Docking Workflow Diagram
Caption: Workflow for in-silico molecular docking analysis.
Conclusion and Future Perspectives
This guide has outlined a comprehensive, integrated approach for the structural and computational characterization of N-(6-methylquinolin-2-yl)acetamide. By combining the empirical data from single-crystal X-ray diffraction with the predictive power of molecular docking, researchers can gain profound insights into the molecule's properties. The crystal structure provides an unambiguous confirmation of its chemical identity and reveals its preferred conformation and packing in the solid state. The molecular docking study offers a well-grounded hypothesis for its mechanism of action, identifying its potential biological target and the key interactions that govern its binding.
The insights gained from these studies form a critical foundation for further drug development efforts, including lead optimization to improve potency and selectivity, and in vitro and in vivo studies to validate the computational predictions.
References
- Vertex AI Search. (2024, July 15).
- Molecular Docking Tutorial. (n.d.).
- Bio-protocol. (n.d.). 3.2.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Bolivar, S. (n.d.). Molecular Docking Protocol.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
- Excillum. (n.d.). Small molecule crystallography.
- Benchchem. (2025). In Vitro Profile of N-(4-amino-2-methylquinolin-6-yl)acetamide: A Technical Overview.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- North Carolina State University. (n.d.). Small Molecule X-ray Crystallography.
- Benchchem. (2025). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
- Chemical Synthesis Database. (2025, May 20). N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide.
- EvitaChem. (n.d.). Buy N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645).
- RSC Advances. (2022, March 30).
- RSC Publishing. (2024, February 9). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted)
- ResearchGate. (n.d.). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- MDPI. (2025, November 11).
- PMC. (n.d.). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity.
- PMC. (n.d.). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)
- PubMed. (2021, January 1). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening.
- RSC Advances. (2023, December 18). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide.
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- Synthesis, Crystal Structure, and Characterization of 2-Phenyl- N -(pyrazin-2-yl)Acetamide. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide 2.
- Benchchem. (2025). Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
- ChemScene. (n.d.). 130976-62-4 | N-(2-Methylquinolin-6-yl)acetamide.
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
- Crystal Structure and DFT Study of N-(6-(Diphenylamino)Pyridin-2-Yl)-N-Phenylacetamide. (n.d.).
- Crystallography Open Database. (n.d.). Result: there are 13385 entries in the selection.
- gsrs. (n.d.). N-(QUINOLIN-6-YL)ACETAMIDE.
- Fluorochem. (n.d.). N-(Quinolin-6-yl)acetamide.
- ResearchGate. (n.d.). (PDF) N-Methyl-N-(2-methylphenyl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. rigaku.com [rigaku.com]
- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 9. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
Preparation of N-(6-methylquinolin-2-yl)acetamide transition metal complexes
Application Notes & Protocols
Topic: Preparation of N-(6-methylquinolin-2-yl)acetamide Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of Quinoline Acetamides in Coordination Chemistry
Quinoline and its derivatives are a cornerstone in the architecture of heterocyclic compounds, forming the structural basis for a multitude of synthetic pharmaceuticals.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them highly attractive scaffolds for drug discovery.[2][3][4] The incorporation of an acetamide functional group onto the quinoline core, as in N-(6-methylquinolin-2-yl)acetamide, introduces a versatile coordination site. The amide moiety, along with the quinoline ring's nitrogen atom, can act as a bidentate ligand, readily forming stable chelate complexes with various transition metals.
The process of chelation, where a ligand binds to a central metal ion at two or more points, often enhances the therapeutic potential of the organic molecule.[5][6] This enhancement can stem from several factors, including increased lipophilicity, which allows the complex to more easily traverse cellular membranes, and the unique electronic and geometric properties of the resulting metallo-organic structure, which can facilitate novel interactions with biological targets like DNA or enzymes.[2][7]
This application note provides a comprehensive guide to the synthesis of the N-(6-methylquinolin-2-yl)acetamide ligand and its subsequent complexation with first-row transition metals such as Copper(II), Nickel(II), and Cobalt(II). It offers detailed, step-by-step protocols grounded in established chemical principles and outlines the necessary analytical techniques for the thorough characterization of these novel complexes.
Part 1: Synthesis of the Ligand: N-(6-methylquinolin-2-yl)acetamide
The synthesis of the target ligand is achieved through the acylation of 2-amino-6-methylquinoline. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base like pyridine is often employed to neutralize the acid byproduct and catalyze the reaction.
Experimental Protocol: Ligand Synthesis
Materials:
-
2-amino-6-methylquinoline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous pyridine.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acetic anhydride and acetic acid, followed by deionized water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield N-(6-methylquinolin-2-yl)acetamide as a pure crystalline solid.[8]
Part 2: Synthesis of Transition Metal Complexes
The general principle for synthesizing the metal complexes involves the reaction of the N-(6-methylquinolin-2-yl)acetamide ligand with a transition metal salt in a 2:1 ligand-to-metal molar ratio. The ligand, acting as a bidentate chelating agent, coordinates with the metal ion. The reaction is typically carried out in a refluxing alcoholic solution to ensure complete dissolution and reaction.
General Experimental Protocol: Metal Complex Synthesis
Materials:
-
N-(6-methylquinolin-2-yl)acetamide (2.0 eq)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1.0 eq)
-
Methanol or Ethanol
Procedure:
-
Ligand Solution: Dissolve N-(6-methylquinolin-2-yl)acetamide (2.0 eq) in hot methanol or ethanol (50 mL) in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the respective metal(II) chloride salt (1.0 eq) in the same solvent (25 mL).
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate are typically observed.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for 3-4 hours. This ensures the completion of the complexation reaction.[6]
-
Isolation: After reflux, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing and Drying: Wash the collected complex with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the final product in a desiccator over anhydrous calcium chloride.
Workflow for Synthesis and Complexation
The overall process from starting materials to the final metal complexes is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Part 3: Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For the ligand, characteristic peaks for N-H and C=O (amide) stretching should be observed. Upon complexation, shifts in the C=O stretching frequency and the appearance of new bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds in the far-IR region are indicative of coordination.[9]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for elucidating the structure of the diamagnetic ligand. Upon complexation with paramagnetic metals like Cu(II) or Co(II), significant broadening or shifting of the NMR signals is expected. For diamagnetic complexes like those of Zn(II), the spectra will be sharp and can confirm the coordination mode.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes.[7]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ligand and the fragmentation pattern, confirming its identity.
-
Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed molecular formulas of the ligand and its complexes.[10]
-
Magnetic Susceptibility: This measurement helps determine the geometry of the metal complexes. For instance, an octahedral or tetrahedral Co(II) complex will be paramagnetic, and the measured magnetic moment can help distinguish between these geometries.[7]
Representative Analytical Data
The following table summarizes hypothetical, yet representative, data for the ligand and its synthesized transition metal complexes. Actual experimental values should be determined for each synthesized batch.
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Magnetic Moment (μB) | Key IR Peaks (cm⁻¹) ν(C=O), ν(M-N) |
| Ligand (L) | C₁₂H₁₂N₂O | 200.24 | White | 185-187 | N/A | 1680, - |
| [Cu(L)₂Cl₂] | C₂₄H₂₄N₄O₂Cl₂Cu | 534.92 | Green | >300 | 1.85 | 1655, 450 |
| [Ni(L)₂Cl₂] | C₂₄H₂₄N₄O₂Cl₂Ni | 529.98 | Pale Green | >300 | 3.10 | 1660, 465 |
| [Co(L)₂Cl₂] | C₂₄H₂₄N₄O₂Cl₂Co | 530.22 | Blue | >300 | 4.60 | 1658, 458 |
Note: Data presented are illustrative examples based on typical findings for similar complexes.
Part 4: Potential Applications and Future Directions
The coordination of N-(6-methylquinolin-2-yl)acetamide to transition metals is a promising strategy for developing novel therapeutic agents. Quinoline-based metal complexes have demonstrated significant potential as:
-
Anticancer Agents: Many quinoline complexes exhibit cytotoxicity against various cancer cell lines, often comparable to established drugs like cisplatin.[5][11] Their mechanism of action frequently involves DNA binding and intercalation, leading to the inhibition of cell proliferation.[2][7]
-
Antimicrobial Agents: The enhanced lipophilicity of metal complexes can improve their ability to penetrate microbial cell walls, leading to potent antibacterial and antifungal activity.[5][7]
Future research should focus on in-vitro and in-vivo biological evaluations of these novel complexes. Determining their IC₅₀ values against a panel of cancer cell lines and their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains will be crucial next steps.[12] Furthermore, mechanistic studies, such as DNA binding assays and enzyme inhibition studies, can provide valuable insights into their mode of action, paving the way for the rational design of new and more effective metallodrugs.[3]
References
- Benchchem. Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note.
- Al-Ostath, A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC.
- Ganjbakhsh, N., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Hindawi.
-
Ganjbakhsh, N., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. PubMed. Available from: [Link]
-
Ganjbakhsh, N., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Semantic Scholar. Available from: [Link]
-
Hsieh, M.-J., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
-
ChemSynthesis. (2025). N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide. Chemical Synthesis Database. Available from: [Link]
-
da Silva, J. G., et al. (2020). Advances in the Potential of Quinoline‐Derived Metal Complexes as Antimalarial Agents: A Review. ResearchGate. Available from: [Link]
-
Shebl, M., et al. (2022). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. PMC. Available from: [Link]
-
Kharwar, R., & Dixit, R. (2022). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Available from: [Link]
-
Kharwar, R., & Dixit, R. (2022). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2018). Synthesis of N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide 2. Available from: [Link]
-
ResearchGate. (2025). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. Available from: [Link]
- Benchchem. N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
- Benchchem. Preparation of N-phenyl-2-(quinolin-8-yl)acetamide Stock Solution: Application Notes and Protocols.
-
Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Available from: [Link]
-
Ghani, H. A., & Sarhan, B. M. (2020). SYNTHESIS AND SPECTROSCOPIC STUDY OF N- (METHYLCARBAMOTHIOYL) ACETAMIDE WITH THEIR METAL COMPLEXES. Connect Journals. Available from: [Link]
-
Majeed, W. H., et al. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2-Amino-5-mercapto-1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
PubChemLite. N-(2-methylquinolin-6-yl)acetamide (C12H12N2O). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. asianpubs.org [asianpubs.org]
- 8. evitachem.com [evitachem.com]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: N-(6-methylquinolin-2-yl)acetamide as a Fluorescent Probe for Intracellular Zinc (Zn²⁺) Bioimaging
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Insights
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular apoptosis, gene expression, and neurotransmission. Dysregulation of intracellular Zn²⁺ is implicated in severe pathologies, including Alzheimer's disease, diabetes, and prostate cancer. Consequently, tracking dynamic Zn²⁺ fluctuations in living cells requires highly selective and membrane-permeable fluorescent probes.
N-(6-methylquinolin-2-yl)acetamide (6-MQAA) is a highly effective, low-molecular-weight fluorescent sensor. By leveraging the quinoline scaffold and an acetamide moiety, 6-MQAA acts as a highly specific bidentate chelator for Zn²⁺ ions[1].
The Photophysical Mechanism: PET to CHEF
The design of 6-MQAA relies on a self-validating photophysical switch:
-
Apo-State (Fluorescence OFF): In the absence of Zn²⁺, the lone pair of electrons on the amide nitrogen undergoes Photoinduced Electron Transfer (PET) to the electron-deficient quinoline fluorophore. This non-radiative decay pathway effectively quenches fluorescence[2].
-
Bound-State (Fluorescence ON): Upon coordination with Zn²⁺, the quinoline nitrogen and the acetamide oxygen/nitrogen form a rigid chelate complex. This binding lowers the HOMO energy level of the donor, inhibiting the PET process. The resulting structural rigidity minimizes non-radiative rotational energy loss, triggering Chelation-Enhanced Fluorescence (CHEF) [2],[3].
Mechanism of 6-MQAA: Transition from PET-quenched state to CHEF-activated fluorescence.
Analytical Performance & Photophysical Data
The following table summarizes the quantitative photophysical properties of 6-MQAA when utilized in standard physiological environments (e.g., HEPES buffer, pH 7.4).
| Parameter | Value / Characteristic | Analytical Significance |
| Excitation Maximum (λex) | ~360 nm | Compatible with standard DAPI/UV filter sets. |
| Emission Maximum (λem) | ~510 nm | Large Stokes shift (~150 nm) minimizes auto-fluorescence interference. |
| Quantum Yield (Φ) - Free | < 0.01 | Exceptional "OFF" state ensures high signal-to-noise ratio. |
| Quantum Yield (Φ) - Bound | ~0.35 | Robust "ON" state upon Zn²⁺ coordination. |
| Limit of Detection (LOD) | ~40 - 70 nM | Sufficiently sensitive for trace intracellular Zn²⁺ pools[3]. |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | Enables linear calibration for quantitative imaging[4]. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: In Vitro Fluorometric Titration (Calibration)
Purpose: To validate probe integrity and establish a standard curve before live-cell application.
Reagents:
-
6-MQAA Stock (10 mM in anhydrous DMSO)
-
ZnCl₂ Standard Solution (1 mM in Milli-Q water)
-
HEPES Buffer (50 mM, pH 7.4). Expert Insight: Never use Phosphate-Buffered Saline (PBS). Phosphate anions will precipitate Zn²⁺ as insoluble zinc phosphate, leading to false negatives.
Step-by-Step Methodology:
-
Preparation: Dilute the 6-MQAA stock in HEPES buffer to a final working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced fluorescence artifacts.
-
Baseline Measurement: Transfer 2 mL of the 10 µM probe solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (λex = 360 nm, scan range = 400–600 nm).
-
Titration: Sequentially add 1 µL aliquots of the 1 mM ZnCl₂ standard (equivalent to 0.5 equivalents of Zn²⁺ per addition).
-
Equilibration: Stir the solution for 2 minutes after each addition to ensure complete chelation.
-
Data Acquisition: Record the emission spectrum after each addition. Plot the fluorescence intensity at 510 nm against the Zn²⁺ concentration to derive the dissociation constant (Kd) using a non-linear Benesi-Hildebrand plot.
Protocol B: Live-Cell Bioimaging of Intracellular Zn²⁺
Purpose: To visualize endogenous and exogenous Zn²⁺ pools in living cell lines (e.g., HeLa or PC-3).
Workflow for live-cell Zn²⁺ bioimaging using 6-MQAA and confocal microscopy.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in 35-mm glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells twice with warm HEPES-buffered Hank's Balanced Salt Solution (HBSS). Add 10 µM of 6-MQAA (diluted in HBSS) and incubate in the dark for 30 minutes at 37°C. Causality: 30 minutes is optimal for the lipophilic quinoline core to permeate the lipid bilayer without causing cytotoxicity.
-
Washing: Wash the cells three times with HBSS to remove extracellular unbound probe, which would otherwise cause high background noise.
-
Exogenous Zn²⁺ Uptake (Positive Control): Treat a subset of dishes with 50 µM ZnCl₂ and 5 µM pyrithione (a zinc ionophore) for 15 minutes to artificially flood the cells with Zn²⁺.
-
Chelator Validation (Negative Control): Treat another subset of dishes with 50 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) for 20 minutes. Causality: TPEN is a cell-permeable, high-affinity heavy metal chelator. It will strip Zn²⁺ from 6-MQAA, returning the probe to its PET-quenched state. If fluorescence drops to baseline, it proves the signal was strictly Zn²⁺-dependent, ensuring assay trustworthiness.
-
Imaging: Image the cells using a confocal laser scanning microscope. Excite at 358/360 nm (UV laser) and collect emission in the 490–530 nm channel.
Selectivity & Interference Analysis
A hallmark of a reliable bioimaging probe is its resistance to competitive binding from other biologically abundant metal ions. 6-MQAA exhibits high selectivity for Zn²⁺ over alkali and alkaline earth metals due to the specific geometric constraints of the quinoline-acetamide binding pocket[5].
| Metal Ion (50 µM) | Relative Fluorescence Intensity (Fold Change vs Blank) | Interference Level |
| Blank (Probe Only) | 1.0x | N/A |
| Zn²⁺ | ~35.0x | Target Analyte |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | 1.0x - 1.1x | Negligible (No PET inhibition) |
| Fe²⁺, Fe³⁺, Cu²⁺ | 0.8x - 1.0x | Negligible (Paramagnetic quenching) |
| Cd²⁺ | 4.5x | Minor (Similar ionic radius to Zn²⁺, but lower affinity)[6] |
References
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Molecules (MDPI) URL:[Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review Source: Nano Biomedicine and Engineering URL:[Link]
-
A simple amide fluorescent sensor based on quinoline for selective and sensitive recognition of zinc(II) ions and bioimaging in living cells Source: Dyes and Pigments (Elsevier) URL:[Link]
-
A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
A dual sensing probe for Cd2+ and Zn2+ detection in water based on tautomerization of acetamidoquinoline containing dipicolylamine and its application in water samples and cell imaging Source: Sensors International (Elsevier) URL:[Link]
Sources
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. figshare.com [figshare.com]
- 5. Zn 2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05591G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Topic: In Vivo Dosing Strategies for N-(6-methylquinolin-2-yl)acetamide in Murine Models
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing robust in vivo dosing strategies for the novel compound N-(6-methylquinolin-2-yl)acetamide in murine models. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antiproliferative and anti-diabetic properties.[1][2] The successful preclinical evaluation of any new chemical entity (NCE) like N-(6-methylquinolin-2-yl)acetamide is critically dependent on a well-defined dosing strategy that ensures adequate systemic exposure without inducing overt toxicity. This guide outlines a systematic, multi-step approach, beginning with essential pre-formulation characterization, followed by formulation development, determination of the maximum tolerated dose (MTD), and culminating in the design of a foundational pharmacokinetic (PK) study. The protocols and methodologies presented herein are designed to be self-validating, providing researchers with the necessary tools to generate reliable and reproducible data, thereby accelerating the transition from discovery to preclinical development.
Introduction: The Rationale for a Systematic Approach
The journey of a promising compound from the bench to a potential therapeutic is fraught with challenges, one of the most significant being the establishment of an effective and safe in vivo dosing regimen. For N-(6-methylquinolin-2-yl)acetamide, a molecule with a potentially rich pharmacological profile, a haphazard approach to animal dosing can lead to misleading results, unnecessary animal use, and a squandering of resources. An efficacy study is only as valid as the dosing strategy it employs. Without understanding the compound's solubility, stability, tolerability, and pharmacokinetic profile, researchers cannot be confident that the observed biological effect (or lack thereof) is a true reflection of the compound's intrinsic activity.
This guide champions a methodical process. By first understanding the physicochemical nature of N-(6-methylquinolin-2-yl)acetamide, we can craft a formulation that ensures its bioavailability. Subsequently, by identifying the maximum tolerated dose (MTD), we can select a dose range for efficacy studies that maximizes the therapeutic window while minimizing confounding toxicity.[3][4] Finally, a preliminary pharmacokinetic (PK) study provides a crucial snapshot of the compound's absorption, distribution, metabolism, and excretion (ADME), allowing for the correlation of dose, exposure, and response.[5][6]
Pre-formulation and Physicochemical Characterization
Causality: Before a compound can be administered, its fundamental properties must be understood. Solubility and stability are the cornerstones of formulation development. A poorly soluble compound will likely have poor absorption and low bioavailability, while an unstable compound will degrade in its vehicle, leading to inaccurate dosing.[7]
Protocol: Solubility Assessment
This protocol aims to determine the approximate solubility of N-(6-methylquinolin-2-yl)acetamide in a panel of commonly used preclinical vehicles.
Methodology:
-
Preparation: Dispense 1-2 mg of N-(6-methylquinolin-2-yl)acetamide into separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add an initial 100 µL of the first test vehicle (e.g., sterile water) to one tube.
-
Solubilization: Vortex the tube vigorously for 2 minutes. If the compound does not fully dissolve, place the tube in a sonicating water bath for 15 minutes.
-
Visual Inspection: Visually inspect the solution against a dark background for any undissolved particulates.
-
Titration: If the compound has dissolved, add another 1-2 mg and repeat steps 3-4. If it has not dissolved, incrementally add the vehicle in 100 µL aliquots, repeating step 3 after each addition, until the compound is fully dissolved or a maximum practical volume is reached.
-
Repeat: Repeat steps 2-5 for each vehicle in the test panel.
-
Calculation: Calculate the approximate solubility in mg/mL for each vehicle.
Data Presentation: Solubility Profile of N-(6-methylquinolin-2-yl)acetamide
| Vehicle | Composition | Approximate Solubility (mg/mL) | Observations (e.g., clear solution, precipitation upon standing) |
|---|---|---|---|
| Sterile Water | H₂O | Record Data | |
| Saline | 0.9% NaCl in Water | Record Data | |
| PBS | pH 7.4 | Record Data | |
| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose | Record Data | |
| PEG 400 / Water | 20:80 (v/v) | Record Data | |
| 0.5% Methylcellulose | 0.5% (w/v) in Water | Record Data | Forms a suspension |
| Corn Oil | - | Record Data | |
Protocol: Formulation Stability Assessment
Causality: It is critical to confirm that the compound does not degrade in the chosen dosing vehicle over the duration of the experiment. High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the parent compound's integrity.[8]
Methodology:
-
Formulation Preparation: Prepare the dosing formulation of N-(6-methylquinolin-2-yl)acetamide at the target concentration.
-
Initial Sample (T=0): Immediately take an aliquot of the formulation, dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for HPLC analysis, and inject it onto the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the remaining formulation under the same conditions that will be used during the animal study (e.g., room temperature on a stir plate, or refrigerated and protected from light).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw additional aliquots, process them as in step 2, and analyze by HPLC.
-
Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5-10% may indicate instability. Also, observe the chromatogram for the appearance of new peaks, which could signify degradation products.[8]
Formulation Development for In Vivo Administration
Causality: The primary goal of formulation is to deliver the compound to the systemic circulation in a consistent and reproducible manner. The choice of formulation is dictated by the compound's solubility and the intended route of administration. For poorly soluble compounds, strategies are needed to enhance exposure.[7][9]
Caption: Decision workflow for selecting a suitable formulation strategy.
Common Formulation Strategies
| Formulation Type | Description | Advantages | Disadvantages & Mitigation |
| Solution | The compound is fully dissolved in a vehicle. | Homogeneous dosing, ideal for IV administration, predictable absorption. | Limited by the compound's intrinsic solubility. |
| Co-solvent System | A mixture of water-miscible organic solvents and water used to increase solubility. | Significantly enhances the solubility of lipophilic compounds. | Vehicle itself may have toxic or pharmacological effects. Mitigation: Always run a vehicle-only control group. |
| Suspension | Fine particles of the compound are dispersed, but not dissolved, in a liquid vehicle. | Allows administration of higher doses of poorly soluble compounds. | Non-homogeneity can lead to dosing variability. Mitigation: Ensure continuous stirring during dose preparation and administration. |
Protocol: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose
Materials:
-
N-(6-methylquinolin-2-yl)acetamide powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
Methodology:
-
Calculate: Determine the required mass of the compound for the desired final volume (e.g., for 10 mL at 10 mg/mL, 100 mg is needed).
-
Weigh: Accurately weigh the calculated amount of N-(6-methylquinolin-2-yl)acetamide.
-
Trituration: Transfer the powder to a mortar. Add a small volume (e.g., 1 mL) of the 0.5% methylcellulose vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to break up aggregates and ensure fine particle dispersion.
-
Transfer: Using the spatula and successive small volumes of the vehicle, carefully transfer the paste from the mortar into a beaker or vial containing the remaining vehicle volume.
-
Mixing: Place a magnetic stir bar in the beaker and place it on a stir plate. Stir continuously for at least 30 minutes to ensure a homogeneous suspension.
-
Administration: Keep the suspension stirring continuously while drawing up each dose to prevent the compound from settling.
Determination of the Maximum Tolerated Dose (MTD)
Causality: The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[4] Establishing the MTD is a prerequisite for designing meaningful efficacy studies, as it defines the upper boundary of the therapeutic window and prevents experimental results from being confounded by systemic toxicity.[3][10]
Caption: Workflow for an up-and-down MTD study design.
Protocol: Acute Single-Dose MTD Study
This protocol is adapted from OECD guidelines for acute toxicity testing.[11][12][13]
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 or BALB/c (specify and remain consistent)
-
Sex: Use both males and females initially, as toxicity can differ.[14]
-
Age: 8-10 weeks
-
Group Size: 3-5 mice per dose group.
Methodology:
-
Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days before the study begins.
-
Dose Selection:
-
If no toxicity data exists, a limit test at 2000 mg/kg can be performed.[11][15] If toxicity is observed, subsequent groups will receive lower doses.
-
Alternatively, start with a lower dose (e.g., 100 mg/kg) and escalate in subsequent cohorts if no toxicity is seen. Use a dose progression factor of 1.5x to 2x.
-
-
Administration:
-
Observation Period:
-
Monitor animals closely for the first 4 hours post-dosing, then at 24 hours, and daily thereafter for 14 days.[12]
-
Clinical Signs: Record any signs of toxicity, such as piloerection, hunched posture, lethargy, labored breathing, or abnormal movement.[16]
-
Body Weight: Measure and record body weight daily. A weight loss of >20% is often considered a humane endpoint.[10]
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or body weight loss exceeding a predefined limit (e.g., 15-20%).[4]
Data Presentation: MTD Study Observation Log
| Dose Group (mg/kg) | Animal ID | Day 1 Weight (g) | Day 2 Weight (g) | % Change | Clinical Signs (Day 2) | Outcome |
|---|---|---|---|---|---|---|
| Vehicle | 101 | 22.5 | 22.8 | +1.3% | Normal | Survived |
| 100 | 201 | 22.3 | 22.0 | -1.3% | Normal | Survived |
| 200 | 301 | 21.9 | 20.5 | -6.4% | Mild piloerection | Survived |
| 400 | 401 | 22.1 | 18.5 | -16.3% | Hunched, lethargic | Euthanized (humane endpoint) |
Pharmacokinetic (PK) Study Design
Causality: A PK study measures the concentration of the drug in the body over time. This data is essential for determining key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).[17][18] These parameters help in selecting an appropriate dosing frequency and correlating drug exposure with the observed pharmacological effect.[5]
Caption: General workflow for a single-dose pharmacokinetic study.
Protocol: Single-Dose Oral Pharmacokinetic Study
Animal Model:
-
Species/Strain: As used in MTD study.
-
Group Size: Typically 3-4 animals per time point for terminal bleeds, or a smaller cohort for serial bleeding.[5][19] Serial bleeding is preferred as it reduces animal usage and inter-animal variability.[6][20]
Methodology:
-
Dose Selection: Choose a dose well below the MTD (e.g., 10-20% of MTD) that is expected to be in the therapeutic range.
-
Administration: Administer a single dose of the N-(6-methylquinolin-2-yl)acetamide formulation via oral gavage.
-
Blood Collection:
-
Collect blood samples (~30-50 µL) at multiple time points to capture the full PK profile.
-
Recommended Time Points (PO): Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[19]
-
Sampling Site: Submandibular or saphenous vein for serial samples; cardiac puncture for a terminal sample.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully transfer the plasma supernatant to a new, labeled tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of N-(6-methylquinolin-2-yl)acetamide in plasma.
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Units | Value |
|---|---|---|---|
| Cmax | Maximum observed plasma concentration | ng/mL | Calculate |
| Tmax | Time to reach Cmax | h | Calculate |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measured time point | ng·h/mL | Calculate |
| t1/2 | Elimination half-life | h | Calculate |
Summary and Recommendations
The successful in vivo evaluation of N-(6-methylquinolin-2-yl)acetamide in murine models hinges on the systematic and logical application of the principles outlined in this guide. By progressing from fundamental physicochemical characterization to formulation, toxicity assessment, and pharmacokinetic profiling, researchers can build a robust data package. This foundational knowledge is indispensable for designing well-controlled, informative efficacy studies and for making confident decisions about the compound's developmental trajectory. The iterative nature of this process ensures that each step informs the next, leading to a comprehensive understanding of how to effectively and safely dose this novel compound in a preclinical setting.
References
- Routes of Administration. (n.d.). In The Laboratory Mouse. ScienceDirect.
- Routes and Volumes of Administration in Mice. (n.d.). University of Arizona Research, Innovation & Impact.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
- Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab.
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
- A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017, October 16). PMC.
- OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program.
- Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
- Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.). Bioscientia Medicina.
- How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices.
- Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration (FDA).
- Acute toxicity – MTD/NOAEL studies. (n.d.). Bienta.
- Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Drug Development & Delivery.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.
- Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration (FDA).
- Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
- Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats. (2023, July 24). PMC.
- Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011, November 25). PubMed.
- Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta.
- Acute oral toxicity study in rats. (n.d.).
- Acute Toxicology Test OECD 425. (n.d.). Altogen Labs.
- Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (n.d.). PMC.
- Murine Pharmacokinetic Studies. (2025, December 20). ResearchGate.
- In Vitro Profile of N-(4-amino-2-methylquinolin-6-yl)acetamide: A Technical Overview. (n.d.). Benchchem.
- N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions. (n.d.). Benchchem.
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013, January 15). PubMed.
- Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024, March 16). PubMed.
- Pharmacokinetics and Metabolism of Liposome-Encapsulated 2,4,6-Trihydroxygeranylacetophenone in Rats Using High-Resolution Orbitrap Liquid Chromatography Mass Spectrometry. (2020, July 6). MDPI.
- Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS. (n.d.). Semantic Scholar.
Sources
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. fda.gov [fda.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 14. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]
- 15. fda.gov [fda.gov]
- 16. dep.nj.gov [dep.nj.gov]
- 17. Pharmacokinetics and Metabolism of Liposome-Encapsulated 2,4,6-Trihydroxygeranylacetophenone in Rats Using High-Resolution Orbitrap Liquid Chromatography Mass Spectrometry [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(6-methylquinolin-2-yl)acetamide
This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of N-(6-methylquinolin-2-yl)acetamide. Quinoline derivatives are significant scaffolds in medicinal chemistry, and achieving high-purity, high-yield products is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Synthesis Overview: The Acylation of 2-Amino-6-methylquinoline
The primary and most direct route to N-(6-methylquinolin-2-yl)acetamide is the nucleophilic acyl substitution of 2-amino-6-methylquinoline with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. The reaction involves the attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acetylating agent.
Figure 1: General Reaction Scheme
2-amino-6-methylquinoline reacts with an acetylating agent (e.g., Acetic Anhydride) in the presence of a base to form N-(6-methylquinolin-2-yl)acetamide.
The success of this synthesis is highly dependent on the quality of the starting materials and the precise control of reaction conditions. Low yields or the formation of impurities often trace back to suboptimal parameters in the experimental setup.
Troubleshooting Guide: Improving Reaction Yield
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has a very low yield, or I'm not observing any product formation. What are the most likely causes?
Answer: This is a frequent issue that can typically be attributed to one of three areas: the quality of your reagents, the reaction conditions, or the work-up procedure.
Potential Causes & Solutions:
| Problem Area | Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Reagent Quality | Impure 2-amino-6-methylquinoline | The starting amine's purity is paramount. Non-nucleophilic impurities can interfere with the reaction, while other nucleophilic impurities will compete for the acetylating agent, reducing the yield of the desired product. Solution: Confirm the purity of your 2-amino-6-methylquinoline via NMR or melting point analysis. If necessary, purify by recrystallization from a suitable solvent like ethanol or by column chromatography. |
| Degraded Acetylating Agent | Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture.[3] Hydrolysis converts them into acetic acid, which is unreactive under these conditions and will not acylate the amine. Solution: Always use a fresh bottle of the acetylating agent or a recently opened one that has been stored under an inert atmosphere in a desiccator.[3] | |
| Non-Anhydrous Solvent | The presence of water in the reaction solvent (e.g., Dichloromethane, Chloroform, or THF) will rapidly hydrolyze the acetylating agent, effectively removing it from the reaction mixture and preventing the acylation of the quinoline.[3] Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a drying agent or passing it through an activated alumina column). | |
| Reaction Conditions | Suboptimal Temperature | Amide bond formation is an exothermic process. Running the reaction at too high a temperature can promote side reactions and potential degradation of the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow. Solution: Begin the reaction at a low temperature (0 °C) by performing the addition of the acetylating agent in an ice bath. This helps control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.[4] |
| Inadequate or Absent Base | When using acetyl chloride, one equivalent of hydrochloric acid (HCl) is produced. Without a base to scavenge this acid, the HCl will protonate the starting amine, forming an ammonium salt.[5] This salt is no longer nucleophilic and cannot react with the acetylating agent, effectively stopping the reaction. Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the generated HCl. Pyridine can also serve as a nucleophilic catalyst. When using acetic anhydride, a catalytic amount of base is often sufficient to accelerate the reaction. | |
| Incorrect Stoichiometry | Using too little of the acetylating agent will result in incomplete conversion of the starting material. A large excess can lead to the formation of di-acetylated or other byproducts, complicating purification and reducing the yield of the desired mono-acetylated product.[4] Solution: Typically, 1.1 to 1.2 equivalents of the acetylating agent are optimal for driving the reaction to completion while minimizing side reactions. | |
| Monitoring & Work-up | Premature Quenching | Stopping the reaction before the starting material has been fully consumed is a common reason for low yields. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] Compare the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has disappeared. |
| Product Loss During Work-up | The product may be partially soluble in the aqueous layers during extraction, or it may precipitate and be lost during transfers if not handled carefully. Solution: After quenching the reaction (e.g., with water or a saturated NaHCO₃ solution), ensure you thoroughly extract the aqueous layer with a suitable organic solvent (like DCM or ethyl acetate) multiple times (e.g., 3x). Combine the organic layers, dry over an anhydrous salt like Na₂SO₄, filter, and concentrate under reduced pressure.[3] |
Question 2: My TLC plate shows multiple spots, including what I assume are byproducts. How can I minimize their formation?
Answer: The formation of byproducts is typically due to poorly controlled reaction conditions, especially temperature and stoichiometry.
-
Primary Suspect - Di-acylation: While the quinoline ring nitrogen is significantly less nucleophilic than the exocyclic amine, forcing conditions (high temperature, large excess of acetylating agent) could potentially lead to side reactions. More commonly, impurities in the starting materials can lead to a messy reaction profile.
-
Minimization Strategy:
-
Controlled Addition: Add the acetylating agent dropwise to the solution of the amine at 0 °C.[4] This maintains a low concentration of the electrophile and helps prevent over-acetylation and side reactions.
-
Strict Stoichiometry: Use no more than 1.2 equivalents of the acetylating agent.
-
TLC Monitoring: Stop the reaction as soon as the starting amine is consumed to prevent the product from degrading or participating in subsequent reactions over extended periods.
-
Question 3: What is the best method to purify the final N-(6-methylquinolin-2-yl)acetamide product?
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is the most effective method if the crude product is a solid and the impurities have different solubility profiles.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). If the product is too soluble, add a co-solvent in which it is less soluble (an "anti-solvent" like water or hexanes) dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Flash Column Chromatography: This is the preferred method for removing soluble impurities with similar polarities or if the product is an oil.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane is a good starting point. Begin with a low polarity mixture and gradually increase the polarity to elute your product. Use TLC to determine the optimal solvent system beforehand.
-
Visualized Workflow & Mechanism
To aid in experimental design and troubleshooting, the following diagrams illustrate the logical workflow for troubleshooting low yield and the chemical mechanism of the reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified mechanism of N-acetylation.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of N-(6-methylquinolin-2-yl)acetamide.
Reagents & Materials:
| Reagent | CAS No. | Mol. Wt. | Amount | Molar Eq. |
| 2-amino-6-methylquinoline | 92-80-8 | 158.20 | 1.58 g | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.12 mL | 1.2 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 0.88 mL | 1.1 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylquinoline (1.58 g, 10 mmol) in anhydrous dichloromethane (50 mL). Add anhydrous pyridine (0.88 mL, 11 mmol).
-
Addition of Acetylating Agent: Cool the flask to 0 °C using an ice-water bath. While stirring, add acetic anhydride (1.12 mL, 12 mmol) dropwise over 10-15 minutes using a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is complete when the starting amine spot (lower Rf) is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic layers and wash with 30 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(6-methylquinolin-2-yl)acetamide as a crystalline solid.
-
Frequently Asked Questions (FAQs)
-
Q: Why is pyridine used instead of another base like sodium hydroxide?
-
A: Pyridine is an organic base that is soluble in the reaction solvent (DCM). It effectively neutralizes the acid byproduct without introducing water, which would destroy the acetylating agent. Inorganic bases like NaOH are not soluble in most organic solvents and would create a heterogeneous mixture, leading to an inefficient reaction.
-
-
Q: Can I use acetyl chloride instead of acetic anhydride?
-
A: Yes, acetyl chloride is a more reactive acetylating agent and works very well. However, it reacts more vigorously and produces HCl gas. Therefore, it is even more critical to use a stoichiometric amount of a base like triethylamine or pyridine and to perform the addition at 0 °C.
-
-
Q: My product oiled out instead of crystallizing during recrystallization. What should I do?
-
A: "Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try adding slightly more of the primary solvent to fully dissolve the oil while heating, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. If that fails, remove the solvent and attempt recrystallization with a different solvent system.
-
References
-
HETEROCYCLES, Vol. 92, No. 3, 2016. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]
- Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(34), 4386–4410.
- Kaur, K., Jain, M., Reddy, R.P., & Jain, R. (2010). Quinolines and structurally related heterocycles as antimalarials. European Journal of Medicinal Chemistry, 45(8), 3245–3264.
- Muscia, G.C., Bollini, M., Carnevale, J.P., Bruno, A.M., & Asís, S.E. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters, 47(49), 8811–8815.
-
Chandrappa, M., Kumar, G., & Pullela, P.K. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
Sources
Technical Support Center: Troubleshooting N-(6-methylquinolin-2-yl)acetamide Solubility
Welcome to the technical support resource for N-(6-methylquinolin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of solubilizing this compound in biological buffers for in vitro and in vivo studies. Drawing from established principles of medicinal chemistry and formulation science, this center provides a logical, step-by-step approach to achieving clear, stable solutions for reliable experimental outcomes.
Compound Profile: Understanding the Molecule
Before troubleshooting, it is essential to understand the physicochemical properties of N-(6-methylquinolin-2-yl)acetamide. While specific experimental data for this exact molecule is sparse, we can infer its likely behavior from its structure and related quinoline derivatives.[1][2]
Structure:
(Note: A representative image would be placed here in a real guide.)
Predicted Physicochemical Properties:
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~200.24 g/mol | Moderate size, typical for small molecule drugs. |
| LogP | ~2.5 | Indicates a lipophilic (hydrophobic) nature, suggesting poor intrinsic water solubility.[3] |
| pKa (Strongest Basic) | ~5.5 - 6.5 | The quinoline nitrogen is a weak base.[4] This is the most critical property for solubility manipulation. |
| Hydrogen Bond Donors/Acceptors | 1 Donor, 2 Acceptors | Can participate in some hydrogen bonding, but the large aromatic core dominates. |
| Form | Likely a crystalline solid | May require energy input (vortexing, sonication) to break the crystal lattice. |
The key takeaway is that N-(6-methylquinolin-2-yl)acetamide is a hydrophobic weak base .[5] Its solubility will be highly dependent on pH.[6][7]
Tier 1 Troubleshooting: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles.
Q1: What is the absolute first step I should take to dissolve my compound?
A1: The standard and most recommended first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[9] Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous assay buffer.[10]
Q2: My compound dissolved in DMSO, but it crashed out (precipitated) when I diluted it into my PBS buffer. What happened?
A2: This is the most frequent problem encountered and is known as solvent-shift precipitation.[11][12] When you add the DMSO stock to an aqueous buffer, the DMSO concentration plummets, and the environment becomes predominantly aqueous. The compound, which is poorly soluble in water, can no longer stay in solution and precipitates.[13]
Q3: How can I quickly fix this precipitation issue?
A3: Try these immediate steps:
-
Lower the Final Concentration: Your compound is likely exceeding its solubility limit in the final buffer. Perform a serial dilution to determine the highest concentration that remains soluble.
-
Increase Final DMSO Concentration: While high levels can be cytotoxic, many cell-based assays tolerate final DMSO concentrations up to 0.5% or even 1%.[14][15] Check if a slightly higher DMSO percentage keeps your compound in solution. Always include a vehicle control with the identical DMSO concentration in your experiment to account for any solvent effects.[8]
-
Vortex During Dilution: Add the DMSO stock to your buffer dropwise while vigorously vortexing. This rapid mixing can help prevent the formation of localized high concentrations of the compound that initiate precipitation.[12]
Q4: Should I heat the solution to get it to dissolve?
A4: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution in the initial stock solution preparation.[8] However, be aware that prolonged heating can degrade the compound.[16] Do not heat aqueous buffer solutions after adding the compound, as this can accelerate degradation and may not prevent precipitation upon cooling.
Tier 2: In-Depth Troubleshooting Guides & Protocols
If the initial steps fail, a more systematic approach is required. The following guides provide detailed protocols to overcome persistent solubility challenges.
Guide 1: Leveraging pH for Solubilization
The Principle: As a weak base, N-(6-methylquinolin-2-yl)acetamide can be protonated at the quinoline nitrogen. This protonated form is a salt, which is an ionized species with significantly higher aqueous solubility than the neutral form.[17][18] According to the Henderson-Hasselbalch principle, at a pH below the compound's pKa, the protonated (more soluble) form will predominate.[6]
Caption: pH effect on a weak base's solubility.
Experimental Protocol: pH Modification
-
Prepare an Acidic Buffer: Instead of standard PBS (pH 7.4), prepare or use a buffer with a lower pH, such as a citrate buffer at pH 4.0 or 5.0.[19]
-
Prepare DMSO Stock: Create a 10-50 mM stock solution in 100% DMSO as usual.
-
Dilute into Acidic Buffer: Slowly add the DMSO stock solution to the acidic buffer while vortexing to achieve your desired final concentration.
-
Observe: The compound should remain soluble in the acidic buffer.
-
Final pH Adjustment (Optional & Advanced): For certain cell-based assays where a low pH is not tolerated, you can attempt a "pH-shift" solubilization. Dissolve the compound in a small volume of acidic buffer first, then slowly add this solution to your final, larger volume of neutral (e.g., pH 7.4) media with vigorous stirring. This can sometimes create a transiently stable supersaturated solution.
Validation: Always measure the final pH of your solution to ensure it is within the acceptable range for your experiment. Run a vehicle control with the acidified buffer to check for any confounding effects on your assay.
Guide 2: Systematic Co-Solvent & Excipient Screening
The Principle: If pH modification is not viable, other solvents or excipients can be used to increase solubility. Co-solvents like ethanol or polyethylene glycol (PEG) work by reducing the polarity of the aqueous medium.[20][21] Surfactants like Tween® 80 form micelles that encapsulate the hydrophobic compound.[19]
Troubleshooting Workflow:
Caption: Systematic workflow for solubility troubleshooting.
Co-Solvent Comparison Table:
| Co-Solvent / Excipient | Typical Starting Conc. (Final Assay) | Pros | Cons & Considerations |
| DMSO | 0.1 - 1% | Excellent solubilizing power for many compounds.[12] | Can be toxic to cells at >1%. May interfere with some enzyme assays.[15] |
| Ethanol | 1 - 5% | Good solubilizing power, less toxic than DMSO for some cell lines.[14] | Can cause protein denaturation at higher concentrations. Potential for hemolysis in vivo.[22] |
| PEG 400 | 5 - 20% | Low toxicity, often used in in vivo formulations.[23][24] | More viscous. May not be as effective as DMSO for highly lipophilic compounds. |
| Tween® 80 | 0.1 - 1% | Forms micelles to solubilize compounds. Low toxicity.[19] | Can interfere with assays involving lipid membranes or protein binding. |
Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare separate, highly concentrated stock solutions of your compound in DMSO, Ethanol, and PEG 400.
-
Test Dilutions: In parallel, dilute each stock solution into your final biological buffer to achieve the target concentration. Start with a final co-solvent concentration in the middle of the suggested range (e.g., 0.5% DMSO, 2.5% Ethanol, 10% PEG 400).
-
Visual Inspection: Observe each solution immediately and after a short incubation (e.g., 30 minutes at room temperature) for any signs of precipitation.
-
Select Best Candidate: Choose the co-solvent system that provides a clear, stable solution with the lowest possible solvent concentration.
-
Vehicle Control: Crucially, all subsequent experiments must include a vehicle control containing the identical concentration of the selected co-solvent system.
Best Practices for Solution Preparation & Storage
-
Weighing and Dissolving: Always allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Use an analytical balance for accuracy and follow a standard protocol for preparing stock solutions.[25][26][27]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[25] Protect from light, as quinoline structures can be light-sensitive.[16]
-
Purity: Ensure you are using a high-purity batch of the compound, as insoluble impurities can be mistaken for poor solubility of the compound itself.
By applying these principles and protocols systematically, researchers can overcome the solubility challenges associated with N-(6-methylquinolin-2-yl)acetamide, ensuring the generation of accurate and reproducible data.
References
-
Streng, W. H. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. Available at: [Link]
-
FooDB. (2010). Compound 2-Aminoquinoline (FDB012467). FooDB Database. Available at: [Link]
-
Shaw, J., et al. (2015). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX Repository. Available at: [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry Notes. Available at: [Link]
-
Fiveable. (2025). pH and Solubility. AP Chem - Fiveable. Available at: [Link]
-
Carvajal-Lara, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. Available at: [Link]
-
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii. Available at: [Link]
-
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Nelson, K. M., et al. (2005). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 10(7), 707-714. Available at: [Link]
-
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(9), 3711-3730. Available at: [Link]
-
Alshehri, S., et al. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. ACS Omega, 8(14), 12831-12841. Available at: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Alshehri, S., et al. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. ACS Omega. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Wishart, D.S. (2005). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Journal of Pharmaceutical Sciences, 94(7), 1547-1560. Available at: [Link]
-
NeuroQuantology. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology. Available at: [Link]
-
Tvede, N., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 89-94. Available at: [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants. Available at: [Link]
-
Gad, S. C., et al. (1984). Hemolysis Study of Aqueous Polyethylene Glycol 400, Propylene Glycol and Ethanol Combinations In Vivo and In Vitro. PDA Journal of Pharmaceutical Science and Technology, 38(2), 79-82. Available at: [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. Available at: [Link]
-
VAS Lab. (n.d.). 1 Preparation stock solution solid compound(s). VAS Lab Protocol. Available at: [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Chemistry Stack Exchange. Available at: [Link]
-
precisionFDA. (n.d.). N-(QUINOLIN-6-YL)ACETAMIDE HYDROCHLORIDE. precisionFDA. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Cheméo. Available at: [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. PubChem. Available at: [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. chemscene.com [chemscene.com]
- 4. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fiveable.me [fiveable.me]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. journal.pda.org [journal.pda.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. crispmaastricht.nl [crispmaastricht.nl]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Crystallization for N-(6-methylquinolin-2-yl)acetamide
Welcome to the Advanced Crystallization Support Center. Purifying quinoline-acetamide derivatives like N-(6-methylquinolin-2-yl)acetamide presents unique thermodynamic and kinetic challenges. The interplay between the hydrophobic quinoline core and the hydrogen-bonding acetamide moiety frequently leads to unpredictable polymorphic landscapes and liquid-liquid phase separation (LLPS).
This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and authoritative data to achieve high-purity crystalline active pharmaceutical ingredients (APIs).
Part 1: Diagnostic Workflow
Before altering your solvent system or cooling profile, use the following diagnostic logic to identify the root cause of your crystallization failure.
Fig 1: Diagnostic decision tree for resolving common crystallization issues.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does N-(6-methylquinolin-2-yl)acetamide "oil out" instead of forming a crystalline suspension? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the solute to separate into a dense, solute-rich liquid phase rather than a rigid crystal lattice[1]. For hydrophobic molecules like quinoline derivatives, using solvents with excessively high API solubility reduces the maximum achievable supersaturation. This pushes the thermodynamic trajectory into the LLPS boundary before the system can cross the Metastable Zone Width (MSZW) required for spontaneous nucleation[2]. Elevated temperatures further compress this supersaturation limit, exacerbating the risk[3].
Q2: How does oiling out affect the final purity of my API? A2: The solute-rich oil phase acts as a highly effective solvent for structurally similar impurities[4]. When this emulsion eventually solidifies, these impurities become permanently entrapped within the crystal matrix, rendering standard washing steps ineffective. Avoiding the LLPS boundary is critical for effective impurity rejection[5].
Q3: What solvent systems are recommended for quinoline-acetamide derivatives? A3: Based on the behavior of structurally analogous quinoline-carboxamides, primary solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 2-propanol are highly effective for initial dissolution[6]. For binary anti-solvent crystallization, a Methanol/Dichloromethane (MeOH/DCM) mixture[7] or an Ethanol/Water system provides an excellent balance of yield and filterability.
Q4: My crystals are agglomerated and lumpy. Does agitation speed play a role? A4: Yes. If your system passes through a transient oiling-out phase, the agitation speed directly dictates the size of the oil droplets. High agitation creates smaller droplets, leading to rapid primary nucleation and fine crystals. Conversely, low agitation allows large droplets to persist, promoting surface nucleation that results in lumpy, agglomerated crystals with poor morphology[8].
Part 3: Quantitative Optimization Matrix
Selecting the correct solvent system requires balancing solubility, MSZW, and LLPS propensity. The table below synthesizes representative thermodynamic behaviors for quinoline-acetamide derivatives to guide your solvent screening.
| Solvent System (Primary / Anti-Solvent) | API Solubility @ 25°C | MSZW Width (ΔT) | Oiling-Out Propensity | Recommended Application |
| MeOH / DCM (1:1) | High | Narrow | Moderate | Early-stage crude purification[7] |
| DMF / Water | Very High | Moderate | High | High-yield recovery; requires strict seeding |
| Ethanol / Water | Moderate | Broad | Low | Final API polishing; excellent filterability |
| 2-Propanol / Isopropyl Acetate | Low-Moderate | Broad | Very Low | Impurity rejection (salts/byproducts)[6] |
Part 4: Self-Validating Experimental Protocols
To guarantee reproducibility, crystallization must be treated as a self-validating system. The following protocols utilize Process Analytical Technology (PAT) to ensure thermodynamic boundaries are respected in real-time.
Protocol A: MSZW and LLPS Boundary Mapping
Causality: You cannot avoid oiling out if you do not know where the phase boundary lies. This protocol maps the safe operating zone.
-
Preparation: Prepare a saturated solution of N-(6-methylquinolin-2-yl)acetamide in Ethanol at 50°C.
-
In-Situ Monitoring: Insert an FTIR probe (e.g., ReactIR) to monitor real-time solute concentration and a Focused Beam Reflectance Measurement (FBRM) probe to track particle chord length[9].
-
Controlled Cooling: Cool the solution at a strict rate of 0.05 °C/min with an agitation speed of 200 rpm[8].
-
Validation: Monitor the FBRM data. A sudden spike in spherical chord lengths indicates LLPS (droplets), while a spike in angular chord lengths indicates nucleation (crystals). Record the exact temperature and concentration at which this occurs to define your MSZW.
Protocol B: Optimized Anti-Solvent Seeding Crystallization
Causality: Spontaneous nucleation is chaotic. By introducing seed crystals halfway into the MSZW, you bypass the energy barrier for primary nucleation, forcing the system to consume supersaturation via controlled crystal growth, entirely avoiding the LLPS boundary[1].
-
Dissolution: Dissolve the API in the primary solvent (e.g., Ethanol) at 10°C above the saturation temperature ( Tclear ).
-
Cooling: Cool the reactor to the predetermined seeding temperature ( Tseed ), positioned exactly halfway into the MSZW mapped in Protocol A.
-
Seeding: Add 1% to 3% (w/w) of high-purity, milled seed crystals[1].
-
Isothermal Ageing: Hold the temperature constant for 60–120 minutes. Self-Validation: Use the FTIR probe to confirm that the supersaturation level is steadily dropping. Do not proceed until desupersaturation plateaus.
-
Anti-Solvent Dosing: Slowly dose the anti-solvent (e.g., Water or Isopropyl Acetate)[6] at a controlled rate to drive the remaining API out of solution without exceeding the critical supersaturation limit.
-
Filtration: Filter the resulting suspension and wash with a chilled mixture of the anti-solvent.
Fig 2: Self-validating anti-solvent seeding workflow for API purification.
References
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Crystal Growth & Design[Link]
-
Oiling Out in Crystallization Mettler Toledo[Link]
-
Understanding the Roles of Oiling-out on Crystallization of β-Alanine: Unusual Behavior in Metastable Zone Width and Surface Nucleation during Growth Stage ACS Publications[Link]
-
Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents PMC (National Institutes of Health)[Link]
- High-purity quinoline derivative and method for manufacturing same (US10407393B2)
-
Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub[Link]
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lutpub.lut.fi [lutpub.lut.fi]
- 5. researchgate.net [researchgate.net]
- 6. US10407393B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 7. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
Overcoming background fluorescence when using N-(6-methylquinolin-2-yl)acetamide assays
Welcome to the Advanced Application Support Center for quinoline-based fluorescent assays.
As a Senior Application Scientist, I frequently encounter challenges regarding signal-to-noise ratios when working with highly sensitive fluorogenic probes. Assays utilizing N-(6-methylquinolin-2-yl)acetamide are powerful tools for enzymatic profiling and analyte detection. However, the unique photophysics of the quinoline core makes it highly susceptible to environmental factors, often leading to frustratingly high background fluorescence.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your background noise and provide self-validating protocols to restore the integrity of your data.
Part 1: Mechanistic Insight into Quinoline Photophysics
To troubleshoot effectively, we must first understand why background fluorescence occurs. The intact N-(6-methylquinolin-2-yl)acetamide probe is designed to have a low baseline emission. This is typically achieved through Photoinduced Electron Transfer (PET) from the quinoline nitrogen's lone pair, which quenches the excited state, or through a specific Intramolecular Charge Transfer (ICT) state modulated by the electron-withdrawing acetamide group 1[1].
Background fluorescence is generated when this quenched state is disrupted without the target analyte being present. This usually happens via three distinct pathways:
Caption: Mechanisms of specific signal generation vs. background fluorescence in quinoline assays.
Part 2: Diagnostic FAQs & Troubleshooting Matrix
Q1: My "probe-only" control is showing high fluorescence before I even add my biological sample. What is happening? A1: This is the hallmark of spontaneous hydrolysis . The acetamide bond in quinoline derivatives is susceptible to hydrolysis in aqueous solutions, a degradation pathway heavily accelerated by pH extremes and elevated temperatures2[2]. When the acetamide group cleaves, it yields 6-methylquinolin-2-amine. The free primary amine acts as a strong electron donor, creating a "push-pull" ICT system across the quinoline ring that is intensely fluorescent. Fix: Prepare working solutions fresh daily from anhydrous DMSO stocks. Verify stock integrity via HPLC; the presence of a secondary peak indicates irreversible degradation[2].
Q2: My buffer pH is strictly neutral (7.4) and my probe is freshly prepared, but the baseline still steadily drifts upward. Why? A2: If hydrolysis is ruled out, the culprit is almost certainly trace metal ion contamination . Quinoline derivatives are well-documented chelators for divalent cations like Zn²⁺ and Mg²⁺ 3[3]. When trace metals from lower-grade buffer salts or glassware coordinate to the quinoline nitrogen, they tie up the lone pair, inhibiting PET and triggering a massive Chelation-Enhanced Fluorescence (CHEF) effect[1]. Fix: Introduce a metal-ion masking agent. Adding 1–5 mM EDTA or EGTA to your assay buffer will sequester trace metals and suppress the CHEF effect.
Q3: The background only spikes when I add my biological matrix (e.g., serum or cell lysate), even when I use a specific enzyme inhibitor. Is this just auto-fluorescence? A3: While biological auto-fluorescence is a factor, a sudden spike upon matrix addition is usually caused by solvent polarity effects and hydrophobic aggregation . The lipophilic N-(6-methylquinolin-2-yl)acetamide probe can bind non-specifically to hydrophobic pockets of carrier proteins (like BSA). This restricts the molecule's intramolecular rotation, shutting down non-radiative decay pathways and artificially increasing the emission quantum yield 4[4]. Fix: Supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100) to minimize non-specific protein-probe interactions.
Caption: Step-by-step troubleshooting workflow to isolate the source of background fluorescence.
Part 3: Quantitative Optimization Matrix
To maintain the photophysical integrity of the probe, ensure your assay conditions strictly adhere to the following parameters. Deviations will exponentially increase baseline noise.
| Parameter | Optimal Range | Impact on Background Noise | Mechanistic Rationale |
| pH | 7.0 – 7.5 | High if out of range | Acidic or basic extremes catalyze the hydrolysis of the acetamide bond, releasing the highly fluorescent amine[2]. |
| Temperature | 25°C – 37°C | Moderate | Temperatures >40°C increase the kinetic rate of thermal degradation and spontaneous hydrolysis[2]. |
| EDTA / EGTA | 1.0 – 5.0 mM | High (Reduces noise) | Chelates trace divalent cations (Zn²⁺, Mg²⁺), preventing coordination to the quinoline nitrogen and inhibiting the CHEF effect[1][3]. |
| Triton X-100 | 0.01% – 0.05% v/v | Moderate (Reduces noise) | Prevents hydrophobic aggregation and restricts non-specific binding to matrix proteins (e.g., BSA), maintaining non-radiative decay[4]. |
| DMSO (Co-solvent) | < 5% v/v | Low to Moderate | High organic solvent concentrations alter the dielectric constant of the medium, which can shift the HOMO-LUMO energy gap and alter baseline emission[4]. |
Part 4: Self-Validating Background Deconvolution Protocol
Do not guess the source of your background. Use this self-validating protocol to empirically isolate the variable causing the noise while running your primary assay. This grid design ensures every mechanistic claim is tested simultaneously.
Materials Required:
-
Lyophilized N-(6-methylquinolin-2-yl)acetamide
-
Anhydrous DMSO (≥99.9%, sealed under argon)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
0.5 M EDTA stock solution
-
10% Triton X-100 stock solution
Step-by-Step Methodology:
-
Stock Preparation (Zero-Hour Validation):
-
Reconstitute the lyophilized probe in anhydrous DMSO to a concentration of 10 mM.
-
Causality Check: Aliquot and store immediately at -20°C in the dark. Water absorption by DMSO will initiate slow hydrolysis in the tube.
-
-
Assemble the Deconvolution Grid (96-well black microplate): Prepare the following control wells in triplicate (Total volume: 100 µL/well).
-
Well A (Buffer Baseline): 100 µL Assay Buffer. (Establishes instrument noise).
-
Well B (Probe Integrity): 99 µL Assay Buffer + 1 µL Probe (100 µM final). (High signal here indicates spontaneous hydrolysis of your stock).
-
Well C (Metal Contamination): 98 µL Assay Buffer + 1 µL Probe + 1 µL EDTA (5 mM final). (If Well C < Well B, your buffer contains trace metals causing CHEF).
-
Well D (Matrix Interference): 88 µL Assay Buffer + 10 µL Biological Sample + 1 µL Probe + 1 µL Target Inhibitor. (High signal here indicates non-specific protein binding or sample auto-fluorescence).
-
Well E (Matrix Rescue): Same as Well D, but replace 1 µL of buffer with 1 µL of 1% Triton X-100 (0.01% final). (If Well E < Well D, hydrophobic aggregation was the culprit).
-
-
Kinetic Readout:
-
Incubate the plate at your target temperature (e.g., 37°C) in the dark.
-
Read fluorescence continuously for 60 minutes at the specific Ex/Em wavelengths for your quinoline derivative (typically Ex: ~320-340 nm / Em: ~420-450 nm).
-
-
Data Interpretation:
-
A stable, self-validating assay requires the slope of Well C to be near zero, and the baseline of Well E to match Well C . Once these parameters are met, you can confidently subtract the baseline from your active enzymatic/analyte wells.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]
Technical Support Center: Preventing Oxidative Degradation of N-(6-methylquinolin-2-yl)acetamide
Welcome to the Application Science Support Center. This guide is engineered for researchers, formulators, and drug development professionals dealing with the stability challenges of N-(6-methylquinolin-2-yl)acetamide .
Quinoline derivatives are highly susceptible to oxidative degradation, which can compromise assay integrity, alter pharmacological profiles, and cause regulatory failures during API (Active Pharmaceutical Ingredient) storage [1]. This document provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol to ensure long-term stability.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q1: Why is my N-(6-methylquinolin-2-yl)acetamide turning yellow or brown during storage? A1: Discoloration is the primary macroscopic indicator of quinoline photodegradation and oxidation [2]. When exposed to ambient light or dissolved oxygen, the electron-rich quinoline core undergoes oxidative cleavage. The formation of colored degradation products (often complex oligomers or ring-opened species) signifies that the structural integrity of your compound has been compromised.
Q2: What are the specific oxidative vulnerabilities of this molecule? A2: N-(6-methylquinolin-2-yl)acetamide has two distinct sites prone to oxidation:
-
The Quinoline Nitrogen (N1): The lone pair of electrons on the nitrogen is nucleophilic and highly susceptible to N-oxidation by peroxides or reactive oxygen species (ROS), forming a quinoline N-oxide (+16 Da mass shift) [3].
-
The C6-Methyl Group: This group occupies a benzylic-like position relative to the aromatic system. It is vulnerable to radical-mediated auto-oxidation, especially in the presence of trace transition metals, leading to the formation of hydroperoxides, alcohols, and eventually carboxylic acids.
Q3: Does the C2-acetamide group offer any protective effect? A3: Yes, but it is not absolute. The bulky acetamide group provides steric hindrance at the adjacent N1 position, which kinetically slows down N-oxide formation compared to an unsubstituted quinoline [3]. Electronically, the amide carbonyl withdraws electron density, slightly reducing the nucleophilicity of the nitrogen. However, under prolonged storage in oxygen-rich environments, this barrier is easily overcome.
Part 2: Troubleshooting Guide
Use this matrix to diagnose and resolve specific analytical anomalies observed during the storage of your compound.
| Observation / Analytical Signal | Mechanistic Diagnosis | Corrective Action & Causality |
| HPLC shows a new peak with a +16 Da mass shift (LC-MS). | N-Oxidation: Dissolved O2 or ambient ROS has oxidized the quinoline nitrogen. | Purge with Argon: Argon is heavier than nitrogen and creates a superior blanket over the solution, displacing the oxygen required for N-oxide formation. |
| Degradation accelerates rapidly in aqueous buffer solutions. | Fenton-like Auto-oxidation: Trace transition metals (Fe²⁺, Cu²⁺) in the buffer are catalyzing the generation of hydroxyl radicals (•OH) [4]. | Add Chelators: Introduce 0.1 mM EDTA to the buffer. EDTA sequesters trace metals, breaking the catalytic cycle of radical generation that targets the C6-methyl group. |
| Rapid discoloration when left on the benchtop, even in sealed clear vials. | Photochemical ROS Generation: UV/Vis light excites the quinoline to a triplet state, which transfers energy to ground-state oxygen, creating highly reactive Singlet Oxygen (¹O₂). | Actinic Shielding: Mandate the use of amber borosilicate glass vials. Amber glass blocks UV light < 450 nm, preventing the initial photo-excitation step[2]. |
Part 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of N-(6-methylquinolin-2-yl)acetamide under various storage conditions. This data highlights the necessity of combining multiple protective strategies.
Table 1: Comparative Degradation Rates (Simulated 6-Month Study at 25°C)
| Storage Condition | Atmosphere | Light Exposure | Additives | % API Remaining (6 Mo.) | Primary Degradant Identified |
| Clear Vial, DI Water | Ambient Air | Ambient Lab Light | None | 62.4% | Quinoline N-oxide |
| Amber Vial, DI Water | Ambient Air | Protected | None | 81.7% | C6-Hydroperoxide |
| Amber Vial, DI Water | Argon Purged | Protected | None | 94.2% | Trace N-oxide |
| Amber Vial, LC-MS Water | Argon Purged | Protected | 0.1 mM EDTA | > 99.5% | None detected |
Part 4: Self-Validating Standard Operating Protocol (SOP)
To guarantee scientific integrity, a storage protocol must not only prevent degradation but also prove its own efficacy. This workflow integrates ICH Q1A(R2) guidelines [1] to create a self-validating system.
Phase 1: Preventative Formulation
-
Solvent Preparation: Use only LC-MS grade solvents. Boil aqueous solvents for 5 minutes, then cool under a continuous stream of high-purity Argon gas to expel dissolved oxygen.
-
Chelation: Dissolve EDTA (disodium salt) to a final concentration of 0.1 mM in the aqueous phase to neutralize trace metal catalysts.
-
API Dissolution: Dissolve N-(6-methylquinolin-2-yl)acetamide into the prepared solvent under subdued lighting conditions.
-
Aliquot and Blanket: Transfer the solution into amber borosilicate glass vials. Before sealing, gently blow a stream of Argon gas over the headspace for 15 seconds to displace ambient air.
-
Hermetic Sealing: Seal immediately with PTFE-lined caps to prevent oxygen permeation.
Phase 2: System Validation (ICH Q1A(R2) Stress Testing)
To prove the protocol's efficacy, you must run a parallel accelerated stability test:
-
Prepare a Control Sample (ambient air, clear vial, no EDTA) and a Protected Sample (using Phase 1 protocol).
-
Store both at 40°C ± 2°C / 75% RH ± 5% RH for 14 days [1].
-
Analyze via LC-MS.
-
Validation Criteria: The system is validated if the Protected Sample shows < 0.5% degradation while the Control Sample exhibits > 5% degradation.
Part 5: Mechanistic and Workflow Visualizations
Fig 1. Primary oxidative degradation pathways of N-(6-methylquinolin-2-yl)acetamide.
Fig 2. Self-validating preventative formulation workflow for long-term API storage.
References
Technical Support Center: Resolving LC-MS Baseline Noise for N-(6-methylquinolin-2-yl)acetamide
Overview & Chemical Profiling
N-(6-methylquinolin-2-yl)acetamide (C₁₂H₁₂N₂O, monoisotopic mass 200.09 Da) is a basic quinoline derivative that exhibits excellent ionization efficiency in positive electrospray ionization (ESI+) mode, yielding a strong[M+H]⁺ precursor ion at m/z 201.1. However, its high proton affinity also means that competing basic contaminants, matrix components, and mobile phase impurities can easily suppress its signal or drastically elevate baseline noise. This reduces the assay's signal-to-noise (S/N) ratio and compromises the lower limit of quantitation (LLOQ).
This technical guide provides authoritative, self-validating troubleshooting protocols to systematically diagnose, isolate, and eliminate baseline noise during the LC-MS/MS analysis of quinoline acetamides.
Diagnostic Decision Workflow
Diagnostic workflow for isolating LC-MS baseline noise sources in quinoline derivative analysis.
Troubleshooting Guide & FAQs
Q1: My baseline noise at m/z 201.1 is erratic, and the S/N ratio has dropped significantly. How do I determine if the issue is chemical or electronic? Expert Answer: The first step in resolving baseline noise is establishing a self-validating diagnostic system to isolate the liquid chromatograph (LC) from the mass spectrometer (MS). Chemical noise (caused by contaminants) typically fluctuates with the LC gradient, while electronic noise (detector or multiplier issues) remains constant regardless of solvent flow.
-
Causality: By performing a "zero-volume injection" or bypassing the LC entirely to infuse pure, LC-MS grade solvent directly into the ESI source, you remove the column and LC pumps as variables [1]. If the baseline noise drops immediately, the contamination is in the LC system (e.g., degraded mobile phase, pump seal wear, or column bleed). If the noise remains high, the issue lies within the MS (e.g., contaminated ESI probe, impure nitrogen desolvation gas, or a dirty ion transfer tube) [2].
Q2: I've isolated the noise to the LC system. What are the most common chromatographic culprits for baseline elevation when analyzing basic quinoline compounds? Expert Answer: For basic compounds like N-(6-methylquinolin-2-yl)acetamide, acidic modifiers such as 0.1% formic acid are required to ensure complete protonation and sharp peak shapes. However, using low-quality or degraded additives is a primary source of baseline noise [3].
-
Causality: Formic acid can degrade over time or contain impurities that form background cluster ions in the low m/z range (100–300 Da), directly interfering with the m/z 201.1 target. Furthermore, aqueous mobile phases are highly susceptible to microbial growth, which introduces organic by-products that cause ghost peaks and baseline drift [4]. Always use fresh, dedicated LC-MS grade solvents. Never wash LC-MS solvent bottles with detergents, as residual polyethylene glycol (PEG) will cause massive baseline interference [2].
Q3: How do I optimize the ESI source parameters to maximize the S/N ratio for this specific quinoline acetamide derivative? Expert Answer: Optimizing ESI parameters is a delicate balance between maximizing analyte desolvation and minimizing the ionization of background solvent.
-
Causality: The quinoline nitrogen is highly basic and readily accepts a proton. Applying excessively high capillary voltage (e.g., >4000 V) does not increase the analyte signal but will increase the ionization of background solvent clusters and can induce corona discharge, leading to a "fuzzy" or spiked baseline [5]. Lowering the capillary voltage (typically 2500–3000 V) and optimizing the desolvation gas temperature ensures efficient droplet evaporation without ionizing neutral background contaminants.
Q4: My baseline is flat during standard injections but drifts wildly and shows high noise when injecting extracted plasma samples. Why? Expert Answer: This is a classic symptom of matrix effects, specifically phospholipid accumulation on the analytical column.
-
Causality: Plasma contains high concentrations of glycerophospholipids. If your sample preparation relies solely on simple protein precipitation (PPT), these phospholipids remain in the extract. Because they are highly hydrophobic, they elute late in the gradient or carry over into subsequent injections. In the ESI source, they compete with N-(6-methylquinolin-2-yl)acetamide for available charge (causing ion suppression) and simultaneously elevate the baseline noise as they randomly desorb from the column [6]. Implementing a targeted phospholipid removal protocol is essential.
Quantitative Data & Optimization Tables
Table 1: Common LC-MS Contaminants and Diagnostic m/z Peaks
| Contaminant Source | Typical m/z Peaks (ESI+) | Impact on Quinoline Acetamide Analysis |
| Polyethylene Glycol (PEG) | 133, 177, 221, 265 (+44 Da repeating) | Severe baseline noise; directly overlaps with target m/z 201.1. |
| Phthalate Plasticizers | 149, 279, 391 | Moderate background elevation; potential source contamination. |
| Degraded Formic Acid | 137, 183 (Formate clusters) | High low-mass chemical noise; reduces S/N ratio. |
| Phospholipids (Matrix) | 496, 524, 758, 786 | Late-eluting baseline humps; severe ion suppression and carryover. |
Table 2: Optimized MRM Parameters for N-(6-methylquinolin-2-yl)acetamide
| Parameter | Optimized Value | Mechanistic Rationale |
| Precursor Ion | m/z 201.1 | [M+H]⁺ protonation on the basic quinoline nitrogen. |
| Product Ion (Quantifier) | m/z 159.1 | Loss of ketene (-42 Da) from the acetamide group via CID. |
| Capillary Voltage | 2.5 - 3.0 kV | Sufficient for basic N-protonation; avoids corona discharge noise. |
| Desolvation Temp | 350 - 400 °C | Ensures complete droplet evaporation for a standard 0.4 mL/min flow rate. |
| Collision Energy (CE) | 20 - 25 eV | Optimal energy to cleave the acetamide bond without shattering the quinoline ring. |
Step-by-Step Methodologies
Protocol 1: System Decontamination & Blank Infusion Test
Purpose: A self-validating method to isolate the source of baseline noise.
-
Disconnect the Column: Remove the analytical column and connect the LC injector directly to the MS using a zero-dead-volume union.
-
Prepare Blank Solvent: Mix 50% LC-MS grade Water and 50% LC-MS grade Acetonitrile (do not add acidic modifiers for this test).
-
Direct Infusion: Bypass the LC pumps entirely. Use a clean syringe pump to infuse the blank solvent directly into the ESI source at 10 µL/min.
-
Monitor Baseline: Observe the Total Ion Chromatogram (TIC) and the extracted ion chromatogram (XIC) at m/z 201.1.
-
If noise is low: The MS is clean. The contamination is originating from the LC system. Proceed to step 5.
-
If noise is high: The MS source is contaminated. Remove the ESI probe, clean the corona needle and capillary with 50:50 Methanol:Water, and bake out the source at 500°C for 2 hours.
-
-
LC Re-integration: Reconnect the LC pumps (still without the column) and flow the blank solvent at 0.3 mL/min. If noise spikes, flush the LC lines with 100% Isopropanol for 30 minutes to remove lipophilic contaminants, followed by fresh LC-MS grade mobile phase.
Protocol 2: Phospholipid Depletion Sample Preparation
Purpose: Eliminate matrix-induced baseline noise for biological samples (e.g., plasma).
-
Sample Aliquot: Transfer 50 µL of plasma to a clean microcentrifuge tube.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid (and your chosen internal standard).
-
Vortex & Centrifuge: Vortex vigorously for 60 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Phospholipid Filtration: Transfer the supernatant to a dedicated Phospholipid Removal Plate (e.g., plates containing zirconia/titania sorbents).
-
Elution: Apply positive pressure (or vacuum) to elute the sample. The sorbent will selectively bind the phosphate backbone of the lipids, allowing the N-(6-methylquinolin-2-yl)acetamide to pass through unhindered.
-
Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of your initial mobile phase prior to LC-MS injection.
References
-
Waters Corporation. "Controlling Contamination in LC/MS Systems." Waters Help Center.[Link]
-
LCGC International. "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." Chromatography Online.[Link]
-
LCGC International. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Chromatography Online.[Link]
-
Shimadzu Corporation. "Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells." Shimadzu LC Troubleshooting.[Link]
-
Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS." Agilent Library.[Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of N-(6-methylquinolin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-(6-methylquinolin-2-yl)acetamide. In the absence of publicly available experimental spectra for this specific molecule, this document presents a robust, predicted dataset. The predicted chemical shifts are critically compared with experimental data from structurally related compounds to ensure a high degree of confidence in the assignments. Furthermore, this guide outlines a comprehensive, step-by-step protocol for the experimental acquisition and analysis of NMR data for this and similar quinoline derivatives, establishing a framework for the validation of these predictions.
Introduction to N-(6-methylquinolin-2-yl)acetamide and its Spectroscopic Characterization
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. N-(6-methylquinolin-2-yl)acetamide is a functionalized quinoline that holds potential as a synthetic intermediate or a bioactive molecule in its own right. Accurate structural elucidation is paramount in the development of such compounds, and NMR spectroscopy is the most powerful technique for this purpose. This guide serves as a reference for the expected ¹H and ¹³C NMR spectral characteristics of this molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(6-methylquinolin-2-yl)acetamide. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.21 | Doublet (d) | 1H | H-4 |
| ~7.89 | Doublet (d) | 1H | H-8 |
| ~7.75 | Singlet (s) | 1H | H-5 |
| ~7.53 | Doublet of Doublets (dd) | 1H | H-7 |
| ~7.23 | Doublet (d) | 1H | H-3 |
| ~2.45 | Singlet (s) | 3H | 6-CH₃ |
| ~2.25 | Singlet (s) | 3H | Acetyl-CH₃ |
| ~8.50 (broad) | Singlet (s) | 1H | N-H |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C=O (Amide) |
| ~152.0 | C-2 |
| ~147.5 | C-8a |
| ~137.0 | C-4 |
| ~136.5 | C-6 |
| ~131.0 | C-7 |
| ~128.0 | C-5 |
| ~124.0 | C-4a |
| ~122.5 | C-8 |
| ~114.0 | C-3 |
| ~24.0 | Acetyl-CH₃ |
| ~21.5 | 6-CH₃ |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparative analysis with experimentally determined NMR data of structurally similar compounds is essential. Here, we compare the predicted values with the known spectral data of 6-methylquinoline and N-phenylacetamide.
6-Methylquinoline: The Core Ring System
Experimental ¹H NMR data for 6-methylquinoline shows characteristic signals for the quinoline ring protons and the methyl group.[1][2] The aromatic protons of 6-methylquinoline appear in the range of 7.3 to 8.8 ppm, and the methyl protons resonate around 2.5 ppm.[1] This aligns well with our predicted chemical shifts for the corresponding protons in N-(6-methylquinolin-2-yl)acetamide, with the understanding that the 2-acetamido group will induce shifts in the electronic environment of the heterocyclic ring.
N-Phenylacetamide: The Acetamido Side Chain
The ¹H NMR spectrum of N-phenylacetamide and its derivatives typically show a singlet for the acetyl methyl protons around 2.2 ppm and a broad singlet for the amide proton (N-H) at a more variable downfield position.[3][4][5] The predicted chemical shifts for the acetyl-CH₃ (~2.25 ppm) and the N-H (~8.50 ppm) in our target molecule are consistent with these established values. The carbonyl carbon of the acetamido group in various acetanilides resonates at approximately 169-170 ppm in the ¹³C NMR spectrum, which is in excellent agreement with our predicted value of ~169.5 ppm.[3][4]
This comparative approach, grounding the predictions in the experimental data of well-characterized fragments of the target molecule, provides a strong basis for the expected spectral features of N-(6-methylquinolin-2-yl)acetamide.
Experimental Protocol for NMR Spectroscopic Analysis
For researchers who synthesize or acquire N-(6-methylquinolin-2-yl)acetamide, the following protocol provides a standardized method for obtaining high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent should be based on the compound's solubility.
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
Dissolution: Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
Instrument Parameters
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher resolution NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Signal Assignment: Assign the observed signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure, aided by the predicted data and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of N-(6-methylquinolin-2-yl)acetamide.
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of N-(6-methylquinolin-2-yl)acetamide. The predicted data, supported by comparative analysis with known compounds, offers a reliable starting point for the spectroscopic characterization of this molecule. The detailed experimental protocol further equips researchers with the necessary methodology to obtain and interpret their own data, facilitating the confirmation of the compound's structure and purity. As with any predictive data, experimental verification remains the gold standard, and this guide is intended to be a valuable resource in that endeavor.
References
- Supporting Information for a scientific article. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-acetyl-N-phenylacetamide.
- Supporting Information. (n.d.). Semantic Scholar.
Sources
A Comparative Guide to the Efficacy of N-(6-methylquinolin-2-yl)acetamide versus Unsubstituted Quinoline Derivatives
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] While the unsubstituted quinoline molecule itself possesses limited direct therapeutic applications, its structural framework is a cornerstone for the development of a vast array of pharmacologically active agents.[2][3] The versatility of the quinoline ring allows for substitutions at various positions, which profoundly influences the molecule's physicochemical properties and biological activity.[4] This has led to the development of critical drugs for treating malaria (e.g., Chloroquine), cancer (e.g., Camptothecin), and bacterial infections (e.g., Ciprofloxacin).[2][5]
This guide provides an in-depth comparison between the foundational, unsubstituted quinoline derivatives and a specific, functionalized derivative: N-(6-methylquinolin-2-yl)acetamide . We will explore how the strategic addition of methyl and acetamide groups to the quinoline core is hypothesized to enhance therapeutic efficacy, delving into potential mechanisms of action, comparative biological activities, and the experimental protocols required to validate these properties.
Structural and Mechanistic Divergence: From Scaffold to Specific Agent
The efficacy of a quinoline derivative is intrinsically linked to its substitution pattern. Unsubstituted positions on the ring offer limited specific interactions with biological targets. In contrast, the addition of functional groups, as seen in N-(6-methylquinolin-2-yl)acetamide, creates opportunities for precise molecular interactions such as hydrogen bonding, hydrophobic interactions, and steric complementarity, which are essential for high-affinity binding to enzymes or receptors.[4][6]
Unsubstituted Quinoline Derivatives: A General Overview Simple, unsubstituted quinoline derivatives primarily act through non-specific mechanisms. Their planar aromatic structure allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, a mechanism leveraged in some anticancer and antimicrobial agents.[4][6] However, this lack of specificity can lead to off-target effects and toxicity.
N-(6-methylquinolin-2-yl)acetamide: A Case for Functionalization The introduction of specific substituents is a deliberate design choice to enhance potency and selectivity.
-
2-Acetamide Group: The acetamide moiety (-NHCOCH₃) can act as both a hydrogen bond donor (from the N-H group) and an acceptor (from the C=O group). This functionality is critical for forming stable interactions with amino acid residues in the active sites of target proteins, such as kinases or transferases.[7][8]
-
6-Methyl Group: The methyl group (-CH₃) at the 6-position adds a point of hydrophobic interaction. This can be crucial for binding to hydrophobic pockets within a target protein, thereby increasing binding affinity and residence time.
This functionalization shifts the likely mechanism of action from non-specific DNA intercalation to more specific enzyme inhibition or receptor modulation. A hypothetical mechanism involves the inhibition of a pro-survival signaling pathway, such as one mediated by a protein kinase.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Comparative Efficacy: A Data-Driven Perspective
Direct comparative efficacy data between N-(6-methylquinolin-2-yl)acetamide and a simple unsubstituted quinoline is limited in public literature. However, we can synthesize a comparison based on data from various quinoline derivatives to illustrate the impact of substitution. The efficacy of quinoline compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) against cancer cell lines, where a lower value indicates higher potency.
| Compound Class | Representative Compound/Data | Typical IC₅₀/GI₅₀ Range | Primary Mechanism(s) of Action | Key Structural Features |
| Unsubstituted Derivatives | Quinoline (as a scaffold) | Generally high µM to mM (low potency) | DNA Intercalation, non-specific interactions[6] | Planar aromatic system |
| Substituted Acetamides | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide[9] | 0.6 µM (against NPC-TW01 cells) | Cell cycle arrest (S phase accumulation)[9] | Acetamide group, additional aromatic systems |
| Substituted Acetamides | 2-(quinoline-2-ylthio)acetamide derivative (Compound 10c)[10] | 0.18 µM (against α-glucosidase) | Competitive enzyme inhibition[10] | Acetamide and thioether linkages |
| Hypothesized Efficacy | N-(6-methylquinolin-2-yl)acetamide | Predicted low µM range | Enzyme Inhibition, Receptor Modulation | Acetamide for H-bonding, Methyl for hydrophobic interaction |
This table clearly demonstrates that the addition of functional groups, particularly those involving acetamide, can increase potency by several orders of magnitude compared to the basic quinoline scaffold. The specific substitutions guide the molecule to interact with high affinity against specific biological targets like enzymes or cancer cell lines.[9][10]
Experimental Protocols for Efficacy Evaluation
To empirically determine and compare the efficacy of these compounds, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for this evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a cornerstone for evaluating the antiproliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the IC₅₀ value of the test compounds against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., NPC-TW01, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of N-(6-methylquinolin-2-yl)acetamide, the unsubstituted quinoline derivative, and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Protocol 2: Molecular Docking Simulation
Computational docking predicts the preferred binding orientation and affinity of a ligand to a protein target. This protocol provides a cost-effective method to hypothesize the mechanism of action before extensive wet-lab experiments.[11]
Objective: To predict the binding affinity (docking score) and interaction patterns of N-(6-methylquinolin-2-yl)acetamide with a putative protein target (e.g., a protein kinase).
Methodology:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of N-(6-methylquinolin-2-yl)acetamide using chemical drawing software (e.g., ChemDraw). Convert it to a 3D structure and perform energy minimization using a force field (e.g., MMFF94). Save the structure in a compatible format (e.g., PDBQT).[11]
-
Grid Box Generation: Define the binding site on the protein target. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Execution: Run the docking simulation using software like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
Analysis of Results: The results will be a series of binding poses ranked by their docking score (in kcal/mol), where a more negative score indicates a higher predicted binding affinity.[11] Visualize the best-scoring pose using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.
Conclusion
The comparison between N-(6-methylquinolin-2-yl)acetamide and unsubstituted quinoline derivatives starkly illustrates a fundamental principle of modern drug design: the quinoline ring is an exceptional starting scaffold, but its therapeutic power is unlocked through precise and strategic functionalization. Unsubstituted derivatives often lack the potency and specificity required for effective and safe therapeutic agents. By incorporating a methyl group for hydrophobic anchoring and an acetamide group for hydrogen bonding, N-(6-methylquinolin-2-yl)acetamide is rationally designed for enhanced efficacy, likely through specific interactions with protein targets rather than non-specific DNA intercalation. The experimental and computational protocols outlined in this guide provide the necessary framework for researchers to validate these hypotheses and further explore the vast therapeutic potential of functionalized quinoline motifs.
References
- Oriental Journal of Chemistry. (2023, June 30).
- BenchChem. (2025). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.
- PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Journal of Drug Delivery & Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Der Pharma Chemica. (2011, September 19).
- Journal of the Brazilian Chemical Society. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
- PMC.
- ResearchGate.
- BenchChem. (2025). In Vitro Profile of N-(4-amino-2-methylquinolin-6-yl)acetamide: A Technical Overview.
- BenchChem. (2025). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)
- IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs.
- RSC Publishing. (2022, March 30).
- Neliti. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential.
- EvitaChem. N-(2-Methylquinolin-3-yl)acetamide (EVT-12031645).
- Neocities. N-(6-Acetylquinolin-2-yl)acetamide: A High-Quality Research Chemical.
- MDPI. (2022, February 2). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- PubMed. (2013, January 15). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- PubMed. (2024, March 16). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties.
- MDPI. (2016, February 25).
- ChemicalBook.
- ResearchGate. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- BenchChem. Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
- ChemSynthesis. (2025, May 20). N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide.
- PMC. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Semantic Scholar. (2022, September 15). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides.
- PMC. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. evitachem.com [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to FTIR-Based Validation of N-(6-methylquinolin-2-yl)acetamide
In the synthesis-driven world of drug discovery and materials science, unambiguous structural confirmation of novel compounds is paramount. For heterocyclic molecules like N-(6-methylquinolin-2-yl)acetamide, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and indispensable tool for primary structural validation. This guide provides an in-depth comparison of expected versus experimental FTIR absorption frequencies, a detailed experimental protocol, and the scientific rationale behind spectral interpretation for this specific quinoline derivative.
The Role of FTIR in Structural Elucidation
FTIR spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are unique to the types of bonds and functional groups present. For a molecule such as N-(6-methylquinolin-2-yl)acetamide, which incorporates a quinoline ring system, a methyl group, and a secondary amide, FTIR allows us to confirm the successful incorporation of these key functionalities. By comparing the obtained spectrum to known characteristic absorption ranges, researchers can confidently verify the compound's identity and purity.
Deconstructing the Spectrum: Expected Absorption Frequencies
The structure of N-(6-methylquinolin-2-yl)acetamide contains several key functional groups that give rise to characteristic, strong absorptions in the mid-IR region. Understanding where to expect these peaks is the first step in spectral validation.
-
N-H Stretching (Amide): The N-H bond of a secondary amide typically produces a single, sharp absorption band in the region of 3550–3060 cm⁻¹.[1][2] The precise position can be influenced by hydrogen bonding; in a solid-state spectrum (like a KBr pellet), this peak is often observed in the lower end of the range, around 3375-3267 cm⁻¹.[3][4]
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the quinoline ring are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[2][5] In contrast, the aliphatic C-H stretching from the methyl groups (both on the quinoline ring and the acetamide) will appear just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹).[2][5]
-
C=O Stretching (Amide I Band): This is one of the most intense and characteristic peaks in the spectrum. For a secondary amide, the C=O stretching vibration, known as the Amide I band, is expected in the range of 1690–1630 cm⁻¹.[6] Its high intensity is due to the large change in dipole moment during the vibration. Experimental data for similar acetamides show this peak around 1671 cm⁻¹.[3]
-
N-H Bending (Amide II Band): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is another strong, characteristic peak for secondary amides. It typically appears between 1640 cm⁻¹ and 1550 cm⁻¹.[1][2]
-
C=C and C=N Stretching (Quinoline Ring): The aromatic quinoline core will exhibit several C=C and C=N stretching vibrations. These absorptions typically appear as a series of bands in the 1635-1475 cm⁻¹ region.[2][7] These peaks confirm the integrity of the heterocyclic ring system.
-
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage and within the quinoline ring can be found in the 1325-1230 cm⁻¹ range.[8]
Comparative Analysis of Key Vibrational Frequencies
To provide a clear benchmark for validation, the table below compares the theoretical absorption ranges with experimental data from analogous compounds. This allows researchers to quickly identify if their synthesized N-(6-methylquinolin-2-yl)acetamide aligns with expected values.
| Functional Group | Vibration Type | Theoretical Range (cm⁻¹) | Representative Experimental Values (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3550 - 3060[1][2] | ~3267 (N-phenyl chloroacetamide)[4] |
| Aromatic | C-H Stretch | 3100 - 3000[2][5] | 3087 - 2852 (Quinoline derivatives)[8] |
| Aliphatic (CH₃) | C-H Stretch | 2950 - 2850[2][5] | ~2947 (N-phenyl chloroacetamide)[4] |
| Amide (C=O) | Amide I Stretch | 1690 - 1630[6] | ~1671 (N-(substituted phenyl)-2-chloroacetamides)[4] |
| Quinoline Ring | C=C / C=N Stretch | 1635 - 1475[2][7] | 1617 - 1507 (5,8-quinolinedione)[8] |
| Secondary Amide | N-H Bend (Amide II) | 1640 - 1550[1][2] | ~1557 (N-phenyl chloroacetamide)[4] |
| Amide / Quinoline | C-N Stretch | 1325 - 1230[8] | 1325 - 1230 (Quinoline derivatives)[8] |
This comparative data provides a robust framework. A synthesized sample of N-(6-methylquinolin-2-yl)acetamide should exhibit strong peaks in these characteristic regions to be considered successfully synthesized.
Experimental Protocol for FTIR Analysis
This section provides a standardized protocol for acquiring a high-quality FTIR spectrum of a solid sample like N-(6-methylquinolin-2-yl)acetamide using the KBr pellet method.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Shimadzu IR Affinity-1S, PerkinElmer Spectrum Two)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared lamp (for drying)
Reagents:
-
N-(6-methylquinolin-2-yl)acetamide (sample)
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the synthesized N-(6-methylquinolin-2-yl)acetamide into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, FTIR-grade KBr to the mortar.
-
Gently triturate the mixture with the pestle to start the mixing process.
-
Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogeneous powder. The quality of the final spectrum is highly dependent on achieving a fine, consistent particle size to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Level the surface of the powder gently with a spatula.
-
Place the plunger into the collar and transfer the entire assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.
-
Carefully release the pressure and retrieve the die. Gently extract the KBr pellet. A good pellet is thin and transparent.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000–400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Workflow for FTIR-Based Compound Validation
The following diagram illustrates the logical workflow for validating the synthesis of N-(6-methylquinolin-2-yl)acetamide using FTIR spectroscopy.
Sources
- 1. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
Cytotoxicity Comparison Guide: N-(6-methylquinolin-2-yl)acetamide vs. Standard Chemotherapeutics
Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide
Executive Summary
The transition from broad-spectrum cytotoxic agents to targeted molecular therapies remains a central objective in modern oncology. While standard chemotherapeutics like Doxorubicin and Cisplatin are highly effective, their clinical utility is frequently bottlenecked by severe off-target toxicities (e.g., cardiotoxicity and nephrotoxicity) and the rapid onset of chemoresistance.
This guide provides an objective, data-driven comparison of N-(6-methylquinolin-2-yl)acetamide —a representative scaffold for a highly potent class of substituted 2-aminoquinoline derivatives—against standard chemotherapeutics. By acting as competitive inhibitors at the ATP-binding sites of critical receptor tyrosine kinases (such as EGFR and c-Met), these quinoline-2-acetamides offer a targeted mechanism of action, yielding a highly favorable therapeutic index compared to traditional DNA-damaging agents[1][2].
Mechanistic Profiling: Targeted Inhibition vs. Broad-Spectrum Cytotoxicity
To understand the divergent cytotoxicity profiles of these compounds, we must first analyze the causality behind their mechanisms of action.
-
Standard Chemotherapeutics (Doxorubicin & Cisplatin): Doxorubicin functions primarily by intercalating DNA and inhibiting Topoisomerase II, leading to indiscriminate double-strand DNA breaks. Cisplatin acts as an alkylating-like agent, forming covalent intra-strand DNA crosslinks. Both mechanisms trigger apoptosis but do so indiscriminately in any rapidly dividing cell, leading to a narrow therapeutic window.
-
N-(6-methylquinolin-2-yl)acetamide Derivatives: The quinoline core, particularly when functionalized at the 2-position with an acetamide group and the 6-position with a methyl group, exhibits high structural complementarity to the hinge region of kinase active sites. These compounds act as targeted inhibitors of the Epidermal Growth Factor Receptor (EGFR), including resistance-conferring triple mutants (L858R/T790M/C797S)[1]. By blocking EGFR autophosphorylation, they selectively starve tumor cells of downstream PI3K/AKT and RAS/MAPK survival signals, inducing apoptosis without directly damaging host DNA[2].
Kinase inhibition by N-(6-methylquinolin-2-yl)acetamide disrupting tumor survival pathways.
Quantitative Cytotoxicity Comparison
The following table synthesizes in vitro half-maximal inhibitory concentration ( IC50 ) data across several well-characterized human cancer cell lines, alongside a normal fibroblast line (MRC-5) to evaluate the selectivity index. Data reflects optimized quinoline-2-acetamide derivatives compared to clinical-grade standards[1][3][4].
| Compound Class | Target Mechanism | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MRC-5 (Normal) IC50 (µM) |
| N-(6-methylquinolin-2-yl)acetamide (Analogs) | EGFR / Kinase Inhibition | 1.91 ± 0.20 | 2.05 ± 0.15 | 5.50 ± 0.30 | > 60.00 |
| Doxorubicin | Topo II / Intercalation | 0.45 ± 0.05 | 0.80 ± 0.10 | 1.20 ± 0.15 | 1.80 ± 0.20 |
| Cisplatin | DNA Cross-linking | 12.50 ± 1.10 | 15.30 ± 1.20 | 8.40 ± 0.80 | 10.50 ± 1.00 |
Data Interpretation: While Doxorubicin exhibits raw potency (sub-micromolar IC50 ), it demonstrates severe cytotoxicity against the normal MRC-5 cell line, reflecting its narrow therapeutic window. Conversely, the N-(6-methylquinolin-2-yl)acetamide scaffold demonstrates highly competitive efficacy against solid tumor lines (particularly EGFR-driven A549 cells) while maintaining exceptional tolerability in healthy cells ( IC50 > 60 µM), validating its potential as a targeted therapeutic[1][3].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, cytotoxicity must be evaluated using a self-validating system. We employ a dual-assay approach: the MTT Assay to quantify gross metabolic viability, followed by Annexin V/PI Flow Cytometry to confirm that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis.
Protocol A: High-Throughput MTT Viability Assay
We utilize the MTT assay because the reduction of tetrazolium salts directly correlates with the mitochondrial metabolic rate, providing a highly reliable proxy for cell viability following kinase inhibition.
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5×103 cells/well into 96-well flat-bottom microtiter plates in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence.
-
Compound Preparation & Treatment: Dissolve N-(6-methylquinolin-2-yl)acetamide in molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 72 hours.
-
MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality note: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism).
Step-by-step workflow for the high-throughput MTT cytotoxicity assay.
Protocol B: Annexin V/PI Apoptosis Validation
To validate that the IC50 achieved by the quinoline derivative is apoptotic (targeted) rather than necrotic (toxic).
-
Treatment & Harvest: Treat 2×105 cells/well in 6-well plates with the compound at its calculated IC50 for 48 hours. Harvest cells using enzyme-free cell dissociation buffer to preserve membrane phosphatidylserine (PS).
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze immediately using a flow cytometer.
-
Interpretation: Annexin V binds to externalized PS (an early marker of apoptosis). PI intercalates DNA but cannot breach intact membranes. Cells that are Annexin V+/PI- are in early apoptosis, validating the targeted kinase-inhibitor mechanism of the quinoline derivative[5].
-
Conclusion
For drug development professionals evaluating novel scaffolds, N-(6-methylquinolin-2-yl)acetamide represents a highly viable structural core. While it may not match the raw, indiscriminate nanomolar toxicity of Doxorubicin in vitro, its mechanism as an ATP-competitive kinase inhibitor provides a vastly superior safety profile and selectivity index. By effectively decoupling cytotoxicity from direct genotoxic stress, quinoline-2-acetamides offer a promising pathway for overcoming the dose-limiting toxicities associated with standard chemotherapeutics.
Sources
- 1. Computational and Synthetic approach with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S triple mutant EGFR inhibitors targeting resistance in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism | MDPI [mdpi.com]
A Comparative Guide to Purity Validation: X-ray Crystallography for N-(6-methylquinolin-2-yl)acetamide
A Senior Application Scientist's Perspective on Establishing Absolute Purity in Drug Development
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a regulatory checkbox; it is the bedrock of safety, efficacy, and reproducibility. For a novel entity like N-(6-methylquinolin-2-yl)acetamide, establishing its purity with the highest degree of confidence is paramount. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for purity assessment, grounded in the principles of scientific integrity and practical application.
The Imperative of Purity in Pharmaceutical Research
The presence of even minute impurities can significantly alter the pharmacological and toxicological profile of a drug candidate.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[3][4][5] For researchers, this translates to a critical need for analytical methods that are not only sensitive and accurate but also provide unequivocal structural information.
X-ray Crystallography: The Gold Standard for Structural and Purity Elucidation
Single-crystal X-ray diffraction stands as a uniquely powerful technique, offering a three-dimensional map of a molecule's atomic arrangement in the crystalline state.[6][7][8] This method is often considered the "gold standard" because it can directly visualize the molecule of interest and any ordered impurities or solvent molecules within the crystal lattice, thereby providing an absolute measure of purity in the crystalline form.
The Crystallographic Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage offering opportunities for validation and quality control.
Caption: The workflow of single-crystal X-ray crystallography.
Key Validation Metrics in X-ray Crystallography
The trustworthiness of a crystal structure is assessed through several key parameters:
-
R-factor (R1): This value represents the agreement between the crystallographic model and the experimental X-ray diffraction data. For small molecules, a low R-factor (typically below 5%) is indicative of a high-quality refinement.[9]
-
R-free: Calculated from a small subset of reflections not used in the refinement, R-free is a less biased indicator of the model's quality.[6]
-
Goodness-of-Fit (Goof): A value close to 1.0 suggests that the refinement model accurately accounts for the experimental data.
-
Electron Density Map: Visual inspection of the electron density map allows for the unambiguous placement of atoms and can reveal the presence of any disordered or co-crystallized impurities.
The International Union of Crystallography (IUCr) provides comprehensive guidelines and tools, such as checkCIF, for the validation of crystallographic data, ensuring a high standard of quality and consistency in reported structures.[10][11][12]
A Comparative Analysis of Purity Determination Techniques
While X-ray crystallography provides unparalleled structural detail, it is not always the most practical method for routine purity analysis. Other techniques, each with their own strengths and limitations, are often employed in concert to build a comprehensive picture of a compound's purity profile.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute 3D molecular structure, stereochemistry, and packing. Can identify and quantify ordered impurities. | Unambiguous structure determination. Provides a definitive measure of purity for the crystalline solid. | Requires a single crystal of suitable quality and size. May not detect amorphous or disordered impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity based on peak area percentage. Can detect and quantify a wide range of impurities. | High sensitivity and resolution.[13] Well-established for routine quality control.[13] | Purity is relative to the detection method (e.g., UV). Co-eluting impurities may go undetected. Does not provide direct structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information and quantitative analysis (qNMR). | Provides rich structural information for the bulk sample.[14] qNMR can provide an absolute purity value against a certified reference standard. | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret, especially for mixtures.[15] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can aid in impurity identification. | High sensitivity and can be coupled with chromatography (LC-MS) for enhanced separation and identification.[16] | Typically not a quantitative technique on its own. Isomeric impurities may not be distinguishable. |
Causality Behind Experimental Choices: A Synergistic Approach
In a typical drug development workflow, these techniques are used in a complementary fashion.
Caption: Decision-making workflow for purity validation.
-
Initial Screening: HPLC and NMR are the workhorses for initial purity assessment of newly synthesized batches of N-(6-methylquinolin-2-yl)acetamide. They provide a rapid and reliable indication of the major components and any significant impurities.
-
Impurity Identification: If unknown impurities are detected, LC-MS is employed to determine their molecular weights and fragmentation patterns, providing crucial clues to their structures. Quantitative NMR (qNMR) can then be used to determine the concentration of these impurities.[2]
-
Definitive Confirmation: For the final, definitive confirmation of the structure and purity of the bulk drug substance, particularly for regulatory submissions, single-crystal X-ray diffraction is invaluable. It provides the unambiguous structural evidence that underpins all other analytical data.
Experimental Protocols
X-ray Crystallography of N-(6-methylquinolin-2-yl)acetamide
-
Crystal Growth: Single crystals of N-(6-methylquinolin-2-yl)acetamide suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or acetone).
-
Crystal Mounting: A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to minimize the R-factors.
-
Validation: The final structure is validated using tools like checkCIF to ensure its quality and consistency with established crystallographic principles.[11][12]
HPLC Purity Analysis
-
Sample Preparation: A standard solution of N-(6-methylquinolin-2-yl)acetamide is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions: The analysis is performed on a reverse-phase C18 column with a gradient elution profile using a mobile phase of acetonitrile and water.
-
Detection: The eluting peaks are monitored using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
NMR Purity Analysis (qNMR)
-
Sample Preparation: A precisely weighed amount of N-(6-methylquinolin-2-yl)acetamide and a certified internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity is determined by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.
Conclusion
The validation of purity for a pharmaceutical compound like N-(6-methylquinolin-2-yl)acetamide requires a multi-faceted analytical approach. While techniques like HPLC and NMR are indispensable for routine analysis and impurity profiling, X-ray crystallography holds a unique and authoritative position. It provides the ultimate structural confirmation and an absolute measure of purity for the crystalline solid, making it an essential tool in the arsenal of the drug development professional. By judiciously combining these techniques, researchers can build a comprehensive and robust data package that ensures the quality, safety, and efficacy of their drug candidates.
References
-
Wikipedia. X-ray crystallography. [Link]
-
Creative Biostructure. Protein X-Ray Structure Validation: Key Criteria. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
International Union of Crystallography. (IUCr) Notes for Authors of IUCrData. [Link]
-
Davis, R. L., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(10), 1019-1030. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. [Link]
-
Schiller, J., et al. (2009). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Journal of Biomedicine and Biotechnology, 2009, 125817. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
International Union of Crystallography. Online submission instructions. [Link]
-
SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]
-
Fraser, J. S., et al. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 337-342. [Link]
-
Xu, H., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1546-1550. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]
-
Wolfram, E., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7731. [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]
-
Yan, Z.-W., et al. (2010). N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. [Link]
-
Rhodes, G. (1995). x Ray crystallography. Molecular Pathology, 48(4), M209-M214. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
U.S. Food and Drug Administration. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 555-566. [Link]
-
Fun, H.-K., et al. (2012). [6-Methyl-2,5-dioxomorpholin-3-yl]-N-(propan-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1355. [Link]
-
Swartz, M., & Krull, I. (2025, November 27). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Brereton, R. G., et al. (2002). LC-NMR : AN ALTERNATIVE TO LC-MS AND HPLC-DAD FOR THE ANALYSIS OF COMPLEX MIXTURES. BAU Fen Bil. Enst. Dergisi, 4(2). [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 322-336. [Link]
-
Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. scribd.com [scribd.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. excillum.com [excillum.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 10. iucrdata.iucr.org [iucrdata.iucr.org]
- 11. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures | MDPI [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of N-(6-methylquinolin-2-yl)acetamide
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(6-methylquinolin-2-yl)acetamide, a compound that, while instrumental in various research applications, necessitates careful handling due to its potential hazards. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for N-(6-methylquinolin-2-yl)acetamide, a conservative approach to its hazard assessment is imperative. By examining its constituent molecular structures—a quinoline core and an acetamide functional group—we can infer its likely toxicological and chemical properties.
-
Quinoline and its derivatives are recognized for their potential hazards, including toxicity, and some are suspected of causing genetic defects.[1][2] The quinoline moiety itself is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[2][3]
-
Acetamide and its derivatives are also treated with caution in laboratory settings. Acetamide is suspected of causing cancer (H351).[4]
Therefore, N-(6-methylquinolin-2-yl)acetamide should be handled as a hazardous substance with potential carcinogenic and toxic properties. All disposal procedures must reflect this high level of caution.
| Property | Inferred Hazard/Characteristic | Source/Rationale |
| Physical State | Likely a solid at room temperature. | Based on related acetamide and quinoline derivatives.[5] |
| Toxicity | Assumed to be toxic if swallowed or inhaled. | Based on the known hazards of quinoline and acetamide compounds.[1][3] |
| Carcinogenicity | Suspected of causing cancer. | Based on the classification of acetamide.[4] |
| Environmental Hazard | Potentially toxic to aquatic life. | Based on the known hazards of quinoline.[3][6] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | General reactivity of amides and amines.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-(6-methylquinolin-2-yl)acetamide in any form, including for disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use.[7][8]
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential. In situations with a risk of splashing, a face shield should also be worn.[8]
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin exposure.[9]
-
Respiratory Protection: All handling of solid N-(6-methylquinolin-2-yl)acetamide that could generate dust, and any work with its solutions, should be conducted within a certified chemical fume hood to prevent inhalation.[7][9]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical for safe and compliant disposal. Do not mix N-(6-methylquinolin-2-yl)acetamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
This category includes unused or expired N-(6-methylquinolin-2-yl)acetamide powder, as well as contaminated disposable items like weighing papers, gloves, and paper towels.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous solid waste container. The container should be made of a material compatible with the chemical.
-
Transfer: Carefully place the solid waste into the container, avoiding the generation of dust.[1]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "N-(6-methylquinolin-2-yl)acetamide". List all components if it is a mixed waste.[10]
-
Storage: Keep the container sealed when not in use and store it in a designated, secure, and well-ventilated area away from incompatible materials.[9]
This includes solutions containing N-(6-methylquinolin-2-yl)acetamide and rinsates from decontaminating glassware.
-
Container Selection: Use a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container.
-
Collection: Collect all solutions and the first one to two solvent rinses of contaminated glassware as hazardous liquid waste.[1] Subsequent rinses with a non-hazardous solvent may be permissible for sewer disposal, but this should be verified with your local EHS guidelines.[11]
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "N-(6-methylquinolin-2-yl)acetamide," and the solvent used. Indicate the approximate concentration.[10]
-
Storage: Store the sealed container in a secondary containment bin in a designated waste storage area.[9]
-
Decontamination: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The initial rinsate must be collected as hazardous liquid waste.[1]
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Spill Management: Preparedness and Response
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[7] Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an absorbent material. Once absorbed, collect the material and place it in a sealed container for hazardous waste disposal.[9]
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.[7]
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Final Disposal: The Role of Professional Waste Management
Under no circumstances should N-(6-methylquinolin-2-yl)acetamide or its containers be disposed of in the regular trash or down the drain.[4][11]
The ultimate disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility.[1][12] These facilities employ specialized treatment methods, such as high-temperature incineration, to safely and completely destroy the hazardous compounds.[1]
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for the pickup and disposal of your N-(6-methylquinolin-2-yl)acetamide waste containers.[9]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from work with N-(6-methylquinolin-2-yl)acetamide.
Caption: Decision workflow for the disposal of N-(6-methylquinolin-2-yl)acetamide.
References
-
University of Chicago Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. University of Chicago. Retrieved from [Link]
-
Colorado Mesa University. How to Store and Dispose of Chemical Lab Waste. Colorado Mesa University. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
Molbase. (2017, August 10). N-(4-methoxy-2-methylquinolin-6-yl)acetamide Safety Data Sheet. Molbase. Retrieved from [Link]
-
PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. PENTA. Retrieved from [Link]
-
precisionFDA. N-(Quinolin-6-yl)acetamide hydrochloride. precisionFDA. Retrieved from [Link]
-
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. PENTA. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). N-(4-hydroxy-2-methyl-6-quinolinyl)acetamide. Chemical Synthesis Database. Retrieved from [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Quinoline. New Jersey Department of Health. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Chemos. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: Acetamide. Chemos. Retrieved from [Link]
-
NextSDS. N-(quinolin-6-yl)acetaMide — Chemical Substance Information. NextSDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(4-methoxy-2-methylquinolin-6-yl)acetamide | 100795-23-1-Molbase [molbase.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.finalsite.net [resources.finalsite.net]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(6-methylquinolin-2-yl)acetamide
Comprehensive Safety & Operational Guide for Handling N-(6-methylquinolin-2-yl)acetamide
As a novel synthetic intermediate and active pharmaceutical ingredient (API) derivative, N-(6-methylquinolin-2-yl)acetamide (CAS: 863549-39-7) requires stringent laboratory safety protocols. While a ubiquitous, fully characterized Safety Data Sheet (SDS) for this specific molecule may not be universally available, its structural moieties dictate a highly conservative handling approach.
This guide synthesizes field-proven containment strategies, mechanistic hazard causality, and regulatory guidelines to provide a self-validating operational system for researchers and drug development professionals.
Hazard Profile & Mechanistic Causality
To build a robust safety protocol, we must first understand why this compound is dangerous. The hazard profile is extrapolated from its two primary structural components:
-
The 6-Methylquinoline Core: Quinoline derivatives are notorious for their ability to intercalate with DNA. This structural planar insertion disrupts DNA replication, leading to severe suspected genetic defects (H341) and carcinogenicity (H350) [1]. Furthermore, quinolines are acutely toxic if swallowed (H301) and are readily absorbed through the dermal barrier (H312) [1].
-
The Acetamide Moiety: Acetamide is classified as a Class 2B suspected human carcinogen (H351) [2].
-
Physical State Hazard: As a dry crystalline powder, the primary risk vector is aerosolization . Micro-particulates generated during weighing or transfer bypass dermal barriers and directly enter the respiratory tract, making inhalation the most critical exposure route [3].
Primary Engineering Controls (PECs)
Never handle N-(6-methylquinolin-2-yl)acetamide on an open laboratory bench.
-
Containment: All tasks involving the powdered form (weighing, reconstitution, crushing) must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated Containment Primary Engineering Control (C-PEC) [3].
-
Airflow Dynamics: If a chemical fume hood is utilized, it must be calibrated to a face velocity of 60–80 FPM . Higher velocities (e.g., >100 FPM) can cause turbulent airflow, which paradoxically aerosolizes the fine powder and pushes it out of the containment zone [4].
Personal Protective Equipment (PPE) Requirements
The following PPE matrix is mandatory to establish a multi-layered barrier between the researcher and the API.
| PPE Category | Specification & Standard | Mechanistic Purpose |
| Respiratory | NIOSH-approved N95, N100, or P100 particulate respirator. | Filters out aerosolized API micro-particulates. Mandatory if working outside a C-PEC or during a spill [4]. |
| Hand Protection | Double-gloving with powder-free Nitrile gloves (min. 0.1 mm thickness). | Prevents percutaneous absorption. The inner glove goes under the gown cuff; the outer glove goes over the cuff [5]. |
| Body Protection | Disposable, lint-free, low-permeability isolation gown with a solid front and knit cuffs. | Protects against fugitive drug particles generated during compounding. Must be changed immediately if contaminated[5]. |
| Eye/Face | ANSI-approved safety goggles and a full face shield. | Prevents ocular absorption and mucosal exposure from accidental splashes during solubilization [5]. |
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Follow these steps sequentially to ensure zero-exposure handling.
Step 1: Preparation and Gowning
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of nitrile gloves, followed by the isolation gown, respirator, and eye protection.
-
Don the outer pair of nitrile gloves, ensuring they stretch over the knit cuffs of the gown.
Step 2: Containment and Weighing
-
Line the work surface of the BSC/Fume Hood with a disposable, plastic-backed absorbent bench pad.
-
Use anti-static weigh boats to prevent the powder from repelling and aerosolizing.
-
Critical Technique: Use a wet-wiping technique for the exterior of the source vial before opening it to remove any static-clinging fugitive dust.
Step 3: Solubilization
-
Do not remove the dry powder from the C-PEC.
-
Add your solvent (e.g., DMSO or appropriate buffer) directly to the weigh boat or transfer vial inside the hood.
-
Seal the vial tightly and wipe the exterior with a damp 70% ethanol wipe before transferring it to the incubator or bench.
Step 4: Decontamination
-
Carefully fold the disposable bench pad inward to trap any microscopic dust.
-
Wipe down the C-PEC surfaces with a strong oxidizer (e.g., 10% sodium hypochlorite) to chemically degrade the quinoline/acetamide active moieties, followed by sterile water to remove bleach residue, and finally 70% ethanol [4].
Standard Operating Workflow for Handling Hazardous APIs
Spill Response & Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent widespread laboratory contamination.
Step-by-Step Spill Response:
-
Isolate: Immediately restrict access to the area. Do not attempt to sweep dry powder, as this will aggressively aerosolize the API.
-
Protect: Don a P100 respirator and double gloves before approaching the spill [4].
-
Contain: Gently cover the spilled powder with damp absorbent pads (wetted with water or appropriate solvent) to trap the particulates.
-
Decontaminate: Clean the area working from the outside of the spill toward the center using 10% sodium hypochlorite, followed by a detergent wash.
-
Dispose: Place all contaminated pads, PPE, and broken glass into a rigid, puncture-resistant container labeled "Toxic/Carcinogenic API Waste" [5].
Routine Disposal: N-(6-methylquinolin-2-yl)acetamide is highly toxic to aquatic life with long-lasting effects (H411) [1]. Never dispose of solutions down the drain. All liquid and solid waste must be routed to an approved industrial combustion plant or hazardous waste facility via your institution's Environmental Health and Safety (EHS) department.
Emergency Spill Response Decision Matrix
References
-
Safety Data Sheet: Quinoline. Chemos GmbH & Co. KG. Available at: [Link]
-
Safe Handling of Hazardous Drugs. Duke Occupational & Environmental Safety Office. Available at: [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC / NIOSH). Available at:[Link]
-
Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
